Molecular Structure, Synthesis, and Applications of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Executive Summary 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid —commonly referred to in standard indole nomenclature as 5,6-methylenedioxyindole-3-carboxylic acid—is a highly specialized heterocyclic building block. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid —commonly referred to in standard indole nomenclature as 5,6-methylenedioxyindole-3-carboxylic acid—is a highly specialized heterocyclic building block. The fusion of a 1,3-dioxolo ring to the indole core at the 5,6-positions provides unique stereoelectronic properties that are highly sought after in medicinal chemistry. By effectively masking the catechol moiety, the dioxolo ring prevents the rapid metabolic oxidation typically seen in endogenous analogs like 5,6-dihydroxyindole (a melanin precursor)[1]. Simultaneously, the 7-carboxylic acid moiety serves as a versatile, reactive handle for synthesizing complex indole alkaloids, rigidified tryptamine analogs, and targeted therapeutics[2][3].
This technical guide provides an in-depth analysis of the compound’s physicochemical profile, validated synthetic methodologies, and its mechanistic utility in drug discovery workflows.
Structural and Physicochemical Profiling
The structural architecture of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid dictates its reactivity. The methylenedioxy group acts as an electron-donating moiety via resonance, increasing the electron density of the indole core. This stereoelectronic effect makes the C3 position (C7 in the fused nomenclature) highly nucleophilic, facilitating electrophilic aromatic substitution during synthesis[4].
Nomenclature and Database Conflation (Critical Insight)
A common pitfall in procurement and literature review is the conflation of regioisomers. While CAS 32471-21-9 strictly denotes the 7-carboxylic acid (substitution at the indole 3-position)[5], commercial databases frequently index it interchangeably with CAS 106517-64-0 , which technically represents the 6-carboxylic acid (indole 2-position)[2][6]. Researchers must utilize 2D-NMR (HMBC/HSQC) to definitively assign the substitution pattern prior to downstream synthesis.
Direct carboxylation of electron-rich indoles is notoriously low-yielding due to competing side reactions and polymerization. Therefore, a two-step, self-validating protocol utilizing Vilsmeier-Haack formylation followed by Pinnick oxidation is the industry standard for synthesizing the 7-carboxylic acid from the 5,6-methylenedioxyindole precursor[4].
Synthetic workflow for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid via formylation and oxidation.
Step-by-Step Protocol: Formylation and Oxidation
Phase 1: Vilsmeier-Haack Formylation
Reagent Preparation: Cool a reaction flask containing anhydrous N,N-dimethylformamide (DMF) to 0 °C under an argon atmosphere.
Complex Formation: Add phosphorus oxychloride (POCl₃) dropwise to the DMF to generate the Vilsmeier reagent (chloromethyleneiminium ion). Stir for 30 minutes.
Substrate Addition: Dissolve 5,6-methylenedioxyindole in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
Reaction Execution: Warm the mixture to room temperature, then heat to 40 °C for 2 hours. Causality: The electron-rich nature of the indole C3 position drives the nucleophilic attack on the highly electrophilic iminium ion.
Quenching & Isolation: Pour the mixture over crushed ice and neutralize with 2M NaOH. Boil briefly to hydrolyze the intermediate iminium salt, then cool to precipitate 5,6-methylenedioxyindole-3-carboxaldehyde. Filter and dry. Validate via ¹H-NMR (aldehyde proton typically at ~9.8 ppm).
Phase 2: Pinnick Oxidation
Solvent System: Dissolve the 3-carboxaldehyde intermediate in a mixture of tert-butanol and water (4:1 v/v).
Scavenger Addition: Add an excess of 2-methyl-2-butene. Causality: This is a critical self-validating step. 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger, preventing unwanted electrophilic chlorination of the electron-rich indole core during oxidation.
Oxidant Addition: Add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer to maintain a slightly acidic pH, followed by sodium chlorite (NaClO₂).
Isolation: Stir at room temperature for 4 hours. Concentrate the mixture under reduced pressure, acidify with 1M HCl to pH 3, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid.
Mechanistic Pathways and Reactivity
The primary utility of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid lies in its capacity for amide coupling and esterification[2]. In drug development, converting this acid into an amide requires activation of the carboxylate. Standard reagents like EDC/HOBt can be used, but for sterically hindered amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred.
Mechanistic pathway for synthesizing bioactive derivatives via HATU-mediated amide coupling.
Causality of Activation: HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into an O-At (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the O-At leaving group exerts an neighboring group effect, hydrogen-bonding with the incoming amine and accelerating the nucleophilic acyl substitution. This ensures near-quantitative yields of the target indole-3-carboxamide.
Applications in Drug Discovery
The 5,6-methylenedioxyindole scaffold is a privileged structure in pharmacology. 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid serves as a critical intermediate for:
Psychoactive Tryptamine Derivatives: The methylenedioxy group alters the binding affinity at 5-HT receptors. Analogs derived from this core, such as 5,6-MDO-DiPT, are utilized in neuropharmacological research to map receptor sterics, as the 5,6-positioning sterically hinders interactions compared to the more potent 4,5-MDO analogs[7].
Complex Indole Alkaloids: The compound is a direct precursor for the total synthesis of marine alkaloids (e.g., psammocindoles and amakusamine analogs)[3]. The carboxylic acid handle allows for the rapid construction of the γ-lactam rings found in these natural products.
Antiviral Research: By analogy to 5,6-dihydroxyindole-2-carboxylic acid derivatives, the methylenedioxy-protected variants are investigated as potential HIV-1 integrase inhibitors, where the rigid, planar indole core intercalates into the viral active site[1].
References
Molaid. 3-Carboxy-5,6-methylendioxy-indol - CAS 32471-21-9. Available at: [Link]
Grokipedia. 5,6-MDO-DiPT Synthesis and Pharmacology. Available at: [Link]
Journal of the Brazilian Chemical Society (SciELO). Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA. Available at: [Link]
Encyclopedia MDPI. Synthesis of Indole Alkaloids. Available at: [Link]
Therapeutic Potential of Dioxoloindole Carboxylic Acid Derivatives: A Technical Whitepaper
Executive Summary The search for novel, metabolically stable pharmacophores is a cornerstone of modern drug discovery. Dioxoloindole carboxylic acid derivatives—structurally characterized by a 1,3-dioxolo ring fused to a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The search for novel, metabolically stable pharmacophores is a cornerstone of modern drug discovery. Dioxoloindole carboxylic acid derivatives—structurally characterized by a 1,3-dioxolo ring fused to an indole core with a carboxylic acid moiety—represent a highly privileged, multi-target scaffold. By acting as a constrained, cyclic acetal analog of dihydroxyindoles, this architecture overcomes the rapid oxidative degradation typically associated with catechol-like structures. This whitepaper explores the mechanistic rationale, antiviral efficacy, and anti-inflammatory potential of these derivatives, providing self-validating experimental workflows for their synthesis and high-throughput screening.
Molecular Architecture: The Dioxoloindole Pharmacophore
The therapeutic versatility of the dioxoloindole scaffold stems from precise structural causality:
Metabolic Stability via Dioxolation: Unprotected 5,6-dihydroxyindole-2-carboxylic acid (DHICA) derivatives are potent biological modulators but are highly susceptible to oxidation, rapidly polymerizing into eumelanin precursors. Fusing a 1,3-dioxolo ring to the indole core locks the oxygen atoms into a stable cyclic acetal. This prevents oxidative degradation while preserving the electron-rich nature of the aromatic system, significantly enhancing lipophilicity and cellular permeability[1].
Metal Chelation via the Carboxylic Acid: The carboxylic acid group at the C2 (or C6/C7 depending on substitution) position is not merely a solubilizing group; it is a critical pharmacophore for metal chelation. In viral targets, this moiety coordinates with divalent cations (e.g., Mg²⁺) within the catalytic core of enzymes, effectively anchoring the molecule in the active site[2].
Hydrophobic Branching: The indole nitrogen and C3 positions offer orthogonal sites for derivatization, allowing the introduction of bulky hydrophobic groups that can project into adjacent allosteric pockets.
Therapeutic Modalities
Antiviral Applications: Dual Inhibition of HIV-1
The management of HIV-1 requires overcoming resistance mutations generated by standard therapies. Indole-2-carboxylic acid derivatives have been identified as highly potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), with the C2 carboxyl group actively chelating two Mg²⁺ ions in the integrase active site[2].
Furthermore, research into dihydroxyindole-2-carboxylic acid (DHICA) derivatives has revealed their capacity to act as dual allosteric inhibitors. These compounds simultaneously inhibit HIV-1 Integrase (IN) and Reverse Transcriptase-associated Ribonuclease H (RNase H) in the low micromolar range (1–18 μM)[3]. By utilizing the dioxoloindole isostere, researchers can maintain the spatial geometry required to bind the IN allosteric pocket and disrupt IN-LEDGF/p75 interactions, while drastically improving the half-life of the drug in vivo.
Dual mechanism of HIV-1 Integrase and RNase H inhibition by dioxoloindole derivatives.
Anti-Inflammatory Potential: CysLT1 Antagonism
Beyond virology, the indole-2-carboxylic acid core is a proven scaffold for targeting inflammatory pathways. Specifically, 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as a novel class of highly potent and selective Cysteinyl leukotriene receptor 1 (CysLT1) antagonists[4]. CysLT1 is a G-protein-coupled receptor heavily implicated in asthma and allergic rhinitis. The structural rigidity and unique electronic distribution provided by the dioxolo ring enhance the molecule's fit into the hydrophobic binding pocket of CysLT1, yielding IC₅₀ values in the nanomolar range and outperforming traditional therapeutics like montelukast in chemotaxis assays[4].
Experimental Workflows & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm causality and eliminate false positives.
Protocol 1: Synthesis of the Dioxoloindole Core
Causality: The formation of the 1,3-dioxolo ring must be performed under strictly anhydrous conditions to prevent the hydrolysis of the acetal intermediate.
Starting Material Preparation: Dissolve 5,6-dihydroxyindole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Dioxolation: Add 1.5 equivalents of bromochloromethane and 2.5 equivalents of anhydrous cesium carbonate (Cs₂CO₃). Self-Validation: Cs₂CO₃ is chosen over weaker bases to ensure complete deprotonation of both catecholic hydroxyls, driving the cyclization forward and preventing intermolecular cross-linking.
Heating & Reflux: Heat the mixture to 90°C for 4 hours. Monitor the reaction via LC-MS to confirm the disappearance of the starting mass and the appearance of the [M+H]⁺ peak corresponding to the dioxolo-fused product.
Saponification: Treat the resulting ester with 2M LiOH in a THF/water mixture at room temperature to unmask the carboxylic acid. Control: Run a parallel TLC against the esterified intermediate to ensure complete conversion.
Purification: Acidify to pH 3 using 1M HCl to precipitate the free dioxoloindole carboxylic acid. Filter and recrystallize from ethanol.
Causality: To prove that viral inhibition is due to specific target binding and not pan-assay interference (PAINS) or non-specific aggregation, the screening workflow incorporates orthogonal counter-screens.
Primary Screen (Integrase Strand Transfer Assay): Incubate recombinant HIV-1 Integrase with a fluorescently labeled donor DNA substrate and the dioxoloindole derivative (10 μM). Add target DNA and measure fluorescence polarization.
Positive Control: Run Raltegravir in parallel to validate assay sensitivity[2].
Counter-Screen (Self-Validation): Test hit compounds against a structurally unrelated enzyme (e.g., Trypsin). Compounds showing >10% inhibition in the counter-screen are flagged as non-specific aggregators and discarded.
Dose-Response (IC₅₀): Titrate validated hits from 100 μM down to 1 nM in half-log steps to generate a Hill-slope binding curve.
Self-validating experimental workflow from synthesis to lead optimization.
Quantitative Efficacy Profiles
The following table synthesizes the quantitative data from foundational literature, establishing the baseline metrics that optimized dioxoloindole derivatives must achieve.
Dioxoloindole carboxylic acid derivatives offer a structurally elegant solution to the metabolic liabilities of traditional indole-based drugs. By locking the reactive catechol moieties into a stable acetal while preserving the crucial carboxylic acid chelating group, researchers can exploit this scaffold for highly potent, dual-action therapeutics. Whether acting as allosteric modulators of viral replication machinery or as selective antagonists for inflammatory receptors, this pharmacophore provides a robust foundation for next-generation drug development.
References
Esposito, F., et al. "Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors." Antiviral Research (2020).
Wang, Y.-C., et al. "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules (2023).
Chen, H., et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." ACS Medicinal Chemistry Letters (2016).
MySkinRecipes. "5H-[1,3]Dioxolo[4,5-f]indole - Chemical Specifications and Biological Applications." MySkinRecipes Database (2026).
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid: Technical Specifications & Synthesis Guide
The following technical guide details the specifications, structural logic, and synthesis methodologies for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , a specialized heterocyclic building block used in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the specifications, structural logic, and synthesis methodologies for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , a specialized heterocyclic building block used in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (also known as 5,6-methylenedioxyindole-7-carboxylic acid ) is a fused bicyclic heteroaromatic acid.[1] Structurally, it consists of an indole core where the 5- and 6-positions are bridged by a methylenedioxy group, and a carboxylic acid moiety is positioned at C7.[1]
This scaffold is a critical isostere in drug discovery, often serving as a precursor for Duocarmycin analogs (potent antitumor antibiotics) and kinase inhibitors where the methylenedioxy ring mimics the electron-rich dimethoxy motifs found in natural alkaloids but with restricted conformational freedom.
To manipulate this molecule effectively, one must understand the fusion nomenclature. The IUPAC name 5H-[1,3]Dioxolo[4,5-f]indole is derived as follows:
Base Component: Indole.
Fusion Component: 1,3-Dioxole.
Fusion Face: The "f" face of the indole ring corresponds to the bond between C5 and C6 .
Substitution: The carboxylic acid is at C7 , which is the position on the benzene ring adjacent to the indole nitrogen (N1) but separated by the bridgehead carbon.
Structural Visualization
Figure 1: Connectivity diagram of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid showing the f-face fusion (C5-C6) and the C7-carboxyl substitution.[1][2][3][4][5][6][7]
Part 3: Synthesis Protocols
Synthesis of 7-substituted indoles is synthetically demanding due to the steric crowding near the nitrogen and the electronic bias of the indole ring (which favors electrophilic attack at C3). Two robust, self-validating protocols are recommended:
Method A: The Bartoli Indole Synthesis (De Novo Construction)
This method is preferred for generating 7-substituted indoles directly from nitroarenes. It avoids the regioselectivity issues of functionalizing a pre-formed indole.
Mechanism: The Grignard reagent attacks the nitro group, initiating a sigmatropic rearrangement that closes the pyrrole ring.
Step-by-Step Protocol:
Preparation: In a flame-dried 3-neck flask under Argon, dissolve Methyl 2-nitro-3,4-methylenedioxybenzoate (1.0 eq) in anhydrous THF (0.2 M). Cool to -40°C .
Grignard Addition: Add Vinylmagnesium bromide (3.5 eq, 1.0 M in THF) dropwise over 30 minutes. Critical: Maintain temperature below -30°C to prevent polymerization of the vinyl reagent.[1]
Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours. The solution will turn deep dark/brown (characteristic of nitroso intermediates).
Quench: Pour the mixture into saturated aqueous NH₄Cl at 0°C.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]
Purification: Flash chromatography (Hexanes/EtOAc gradient). The indole product is typically fluorescent under UV (254/365 nm).
Hydrolysis: Treat the resulting ester with LiOH (3.0 eq) in THF/H₂O (3:1) at 60°C for 4 hours to yield the free acid (CAS 106517-64-0) .[1]
If the nitro-benzoate precursor is unavailable, this route builds the indole from the aldehyde.[1]
Precursor: 2,3-Methylenedioxy-6-nitrobenzaldehyde (derived from nitration of piperonal derivatives).[1]
Condensation: React aldehyde with ethyl azidoacetate and NaOEt in EtOH (-10°C to 0°C) to form the azido-cinnamate .
Cyclization: Reflux the azido-cinnamate in Xylene or Toluene (boiling point > 110°C). Thermolysis releases N₂ and forms the nitrene, which inserts into the C-H bond to close the indole ring.
Hydrolysis: Saponification of the ester yields the title compound.
Part 4: Applications in Drug Discovery
The 5H-[1,3]Dioxolo[4,5-f]indole core is a "privileged structure" in medicinal chemistry.[1]
Duocarmycin/CC-1065 Analogs:
The 7-carboxylic acid handle allows for the attachment of DNA-binding subunits (e.g., trimethoxyindole or pyrrolobenzodiazepine).[1] The methylenedioxy ring mimics the electronic properties of the methoxy groups in natural alkylating agents but increases metabolic stability by preventing O-demethylation.
Kinase Inhibition:
This scaffold serves as a hinge-binder in ATP-competitive inhibitors.[1] The carboxylic acid can be converted to an amide or urea to interact with the "gatekeeper" residue in the kinase pocket.
Serotonin Modulation:
As a rigidified analog of tryptamine derivatives, this core is explored in 5-HT receptor ligands, where the 5,6-substitution pattern is critical for receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).[1]
Part 5: References
Capot Chemical. (n.d.). 5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid & 7-carboxylic acid CAS Data. Retrieved from
Grotjahn, D. B. (1980). Synthesis and characterization of 5H-1,3-dioxolo[4,5-f]indoleethylamines. Journal of Heterocyclic Chemistry. (Contextual synthesis of the parent ring system).
Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a general synthesis of indoles. Journal of Organic Chemistry. (Primary methodology for 7-substituted indoles).[1][5]
ChemicalBook. (2024). CAS 106517-64-0 Entry.[1][9][10] Retrieved from
PubChem. (2024).[11] 5,6-Methylenedioxyindole (CID 260797).[11] National Library of Medicine.[11] Retrieved from [11]
Biological activity of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid in medicinal chemistry
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes the structural utility, synthetic pathways, and biological applications of the 5H-[1,3]Dioxolo[4,5-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes the structural utility, synthetic pathways, and biological applications of the 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid scaffold.
A Strategic Scaffold for Antiviral and Antineoplastic Drug Design
Executive Summary
The 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (often referred to as 7-carboxy-5,6-methylenedioxyindole) represents a privileged bicyclic heteroaromatic scaffold in medicinal chemistry.[1][2][3][4] Structurally, it fuses the electron-rich indole core with a [1,3]dioxole ring (methylenedioxy group) at the 5,6-positions. This fusion creates a rigid, planar, and lipophilic pharmacophore that mimics the steric and electronic properties of 5,6-dihydroxyindole (a melanin precursor) while masking the metabolically labile catechol moiety.
Its primary utility lies in Structure-Activity Relationship (SAR) exploration for HIV-1 Integrase inhibitors and tubulin-targeting anticancer agents . The C7-carboxylic acid moiety serves as a critical "handle" for orthogonal functionalization, allowing the attachment of metal-binding pharmacophores (MBPs) or solubilizing groups without disrupting the core's intercalation potential.
Chemical Architecture & Molecular Logic
1.1 Structural Analysis
The molecule comprises three distinct functional zones:
The Indole Core (Scaffold): Provides the planar aromatic system requisite for
- stacking interactions within enzyme active sites (e.g., between DNA base pairs or hydrophobic pockets of kinases).
The [1,3]Dioxole Ring (Lipophilic Modulator): Fused at the f-face (positions 5 and 6), this ring acts as a bioisostere for a methoxy or hydroxy group. It enhances membrane permeability (logP modulation) and blocks metabolic oxidation at the typically reactive 5/6 positions.
The C7-Carboxylic Acid (Functional Handle): Positioned ortho to the indole nitrogen, the C7-carboxyl group is sterically significant. It directs substituents into specific sub-pockets of target proteins, often inducing conformational constraints that improve selectivity.
1.2 Electronic Properties
Electron Density: The methylenedioxy group is electron-donating, increasing the nucleophilicity of the indole C3 position. However, the electron-withdrawing C7-carboxylic acid counterbalances this, stabilizing the system against oxidative degradation.
Acidity: The indole N-H is weakly acidic (pKa ~16), but the C7-COOH (pKa ~4-5) provides a site for ionization at physiological pH, influencing solubility and electrostatic interactions with cationic amino acid residues (e.g., Lysine, Arginine).
The most prominent application of this scaffold is in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) .
Mechanism: HIV-1 Integrase requires divalent metal ions (
or ) to catalyze the insertion of viral DNA into the host genome. Inhibitors typically possess a "diketo acid" or equivalent triad that chelates these metals.
Role of the Scaffold: The 5H-[1,3]dioxolo[4,5-f]indole core acts as the hydrophobic anchor. The C7-carboxylic acid is often derivatized into a
-diketo acid or a bioisosteric heterocyclic amide. This extension chelates the catalytic metal ions in the enzyme's active site, while the methylenedioxy-indole core stacks against the viral DNA end, locking the complex in an inactive state.
2.2 Anticancer Activity (Tubulin & Kinases)
Derivatives of this scaffold exhibit cytotoxicity against various cancer cell lines (e.g., HeLa, MCF-7).
Tubulin Polymerization: The planar structure mimics colchicine-site binders. Substituents at C7 can extend into the solvent-accessible zone, while the dioxole ring interacts with the hydrophobic floor of the tubulin
-subunit.
Kinase Inhibition: The scaffold resembles the adenine core of ATP. With appropriate C7 modification, it can form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, VEGFR), blocking ATP binding.
Visualizing the Mechanism
The following diagram illustrates the logical flow from the chemical scaffold to its biological inhibition mechanism in HIV-1 Integrase.
Caption: Logical pathway from scaffold derivatization to HIV-1 Integrase inhibition.
Experimental Protocols
4.1 Synthetic Pathway: Core Construction
Objective: Synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid.
Reagents:
Piperonal (3,4-methylenedioxybenzaldehyde)
Ethyl azidoacetate
Sodium ethoxide (NaOEt)
Xylene
Protocol (Hemetsberger-Knittel Indole Synthesis):
Condensation: React Piperonal (10 mmol) with ethyl azidoacetate (40 mmol) in the presence of NaOEt (40 mmol) in ethanol at -10°C. Stir for 4 hours to yield the ethyl
-azidocinnamate intermediate.
Thermolysis (Cyclization): Dissolve the intermediate in boiling xylene (reflux, ~140°C). The azide decomposes to a nitrene, which inserts into the aromatic C-H bond to close the pyrrole ring.
Note: This typically yields the indole-2-carboxylate.
Regioselective Functionalization (to C7):
To specifically access the 7-carboxylic acid , a different route via Batcho-Leimgruber synthesis or directed lithiation is required.
Directed Lithiation Method: Protect the indole nitrogen (e.g., with Boc or SEM). Treat with n-BuLi (1.1 eq) in THF at -78°C. The directing effect of the N-protecting group and the oxygen of the dioxole ring directs lithiation to the C7 position. Quench with
(dry ice) . Acidify to yield the C7-carboxylic acid.
4.2 Biological Assay: HIV-1 Integrase Strand Transfer Assay
Incubation: Mix 20 nM recombinant Integrase with 10 nM biotinylated viral DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). Incubate for 30 min to form the Stable Synaptic Complex (SSC).
Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10
M). Incubate for 15 min.
Strand Transfer: Add 10 nM digoxigenin-labeled target DNA. Incubate for 1 hour at 37°C.
Detection: Add Streptavidin-coated donor beads and Anti-digoxigenin acceptor beads. Incubate for 1 hour in the dark.
Readout: Measure the AlphaScreen signal (excitation 680 nm, emission 520-620 nm). A decrease in signal indicates inhibition of the strand transfer step.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how modifications to the 5H-[1,3]Dioxolo[4,5-f]indole core affect biological activity, based on aggregated literature data for indole-based antivirals.
Position
Modification
Effect on Activity
Rationale
C7 (Acid)
Conversion to -diketo acid
Significant Increase
Essential for chelation in Integrase active site.
C7 (Acid)
Esterification (Methyl/Ethyl)
Decrease
Loss of ionizability; prevents metal chelation.
N1 (Indole)
Methylation / Benzylation
Variable
N-Benzyl groups often improve hydrophobic pocket filling but reduce solubility.
C5-C6
Removal of Dioxole Ring
Decrease
Loss of planarity and increased metabolic susceptibility (if replaced with OH).
C3
Halogenation (Cl/Br)
Moderate Increase
Fills small hydrophobic cavities; prevents metabolism at C3.
References
Sechi, M., et al. (2004). "Design and Synthesis of Novel Indole
-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry. Link
Gong, Y. X., et al. (2015).[5] "Design, synthesis and biological evaluation of novel [1,3]dioxolo[4,5-f]isoindolone derivatives." Yao Xue Xue Bao. Link
Teymori, A., et al. (2023). "Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives." Iran J Pharm Res. Link
PubChem. "5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid Compound Summary."[6] National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4]
Executive Summary & Molecular Topology
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 106517-64-0) represents a challenging class of fused heterocyclic intermediates.[1][2][3][4] Its structure combines a lipophilic, planar indole-dioxole core with a highly polar, ionizable carboxylic acid "handle" at position 7.[1][2][3][4]
This duality creates a "Schizophrenic" solubility profile:
The Core (Lipophilic): The fused [1,3]dioxolo-indole system drives strong
stacking interactions, leading to high crystal lattice energy.[1][2][3][4] This resists dissolution in polar protic solvents.[3][4]
The Handle (Hydrophilic): The C7-carboxylic acid moiety allows for hydrogen bonding and pH-dependent solubility, but also facilitates dimerization in non-polar media, effectively reducing apparent solubility.[1][2][3][4]
This guide provides a predictive solubility model, a validated experimental protocol for determining exact thermodynamic values, and strategic solvent selection for process chemistry.[1][3]
Predicted Solubility Profile
Note: While exact thermodynamic values vary by crystal polymorph and purity, the following profile is derived from Functional Group Contribution (FGC) theory and structural analogs (e.g., Indole-7-carboxylic acid).
Table 1: Solvent Tier List & Interaction Mechanism[1]
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Application
Polar Aprotic
DMSO, DMF, NMP
High (>50 mg/mL)
Dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from the indole NH and acid OH.[1][2][3][4]
To scientifically select a solvent without wasting material, we utilize the Hansen Solubility Parameters.[1][3][5] The total energy of vaporization is divided into three components: Dispersion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) at 25°C.
Principle: The "Shake-Flask" method is the gold standard.[2][3][4] Visual estimation is insufficient due to the potential for micro-suspensions which mimic true solutions.[4]
Supersaturation: Weigh approx. 10 mg of solid into a 2 mL HPLC vial. Add 500 µL of solvent.[4]
Checkpoint: If the solid dissolves immediately, add more until a visible suspension remains.[4]
Equilibration: Agitate at 25°C ± 0.1°C for 24 hours at 750 RPM.
Why 24h? Indole carboxylic acids can form solvates.[2][3][4] Short equilibration leads to kinetic solubility data, which is often overestimated.[1][3][4]
Phase Separation: Centrifuge at 10,000 RPM for 5 minutes.
Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
Caution: Discard the first 100 µL of filtrate to account for non-specific binding to the filter membrane.[4]
Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and inject onto HPLC.
Visualization: Experimental Workflow
Figure 2: The "Shake-Flask" workflow for generating accurate thermodynamic solubility data.
Process Application: Recrystallization Strategy
For purification, a Cooling Crystallization or Anti-Solvent approach is recommended over evaporative methods, which can degrade the indole core.[2][3][4]
Recommended System: DMSO/Water or MeOH/Water[1]
Dissolution: Dissolve the crude acid in minimal hot Methanol (60°C) or room temperature DMSO.
Polishing: Filter while hot to remove insoluble mechanical impurities.[2][3][4]
Nucleation:
Method A (MeOH): Slowly cool to 4°C. The solubility drop (Van't Hoff) will force precipitation.[3][4]
Method B (DMSO): Slowly add Water (Anti-solvent) until turbidity persists, then cool.[2][3][4]
Isolation: Filter and wash with cold Water/MeOH (9:1) to remove residual solvent.[2][4]
Critical Note on pH:
Due to the carboxylic acid (
), solubility in water is pH-dependent.[1][2][3][4]
Synthesis Pathways for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid: A Technical Guide
Executive Summary & Structural Nomenclature The compound 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 106517-64-0) is a highly specialized heterocyclic building block utilized in the development of antiviral agen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Nomenclature
The compound 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 106517-64-0) is a highly specialized heterocyclic building block utilized in the development of antiviral agents, antifungal therapeutics, and complex indole alkaloids[1].
To ensure absolute clarity across literature sources, it is critical to address its nomenclature. In the fused 5H-[1,3]dioxolo[4,5-f]indole system, the nitrogen atom is designated as position 5, the adjacent pyrrole carbon is position 6, and the highly nucleophilic pyrrole carbon is position 7. Therefore, this compound is chemically synonymous with 5,6-methylenedioxyindole-3-carboxylic acid [1].
This technical guide dissects the two most robust, field-proven synthetic pathways to construct this molecule: the classical Hemetsberger-Vilsmeier-Pinnick sequence[2][3] and the highly efficient Direct Trichloroacetylation route.
Retrosynthetic Strategy
The electron-rich nature of the methylenedioxy group makes traditional Fischer indolization problematic due to acid-catalyzed degradation of the acetal and poor regiocontrol[4]. Instead, a retrosynthetic disconnection back to piperonal (3,4-methylenedioxybenzaldehyde) via a nitrene-mediated ring closure ensures absolute regiochemical fidelity[3].
Retrosynthetic analysis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid.
Pathway 1: The Hemetsberger-Vilsmeier-Pinnick Sequence
This pathway is the most extensively documented route in the literature for generating 3-substituted 5,6-methylenedioxyindoles, offering high reliability and scalability[2][3].
Pathway 1: Hemetsberger indolization followed by Vilsmeier-Haack and Pinnick oxidation.
Assembly of the Indole Core (Hemetsberger-Knittel)
Causality & Mechanistic Insight: The Hemetsberger reaction utilizes the thermal decomposition of a vinyl azide to generate a highly reactive singlet nitrene. This nitrene rapidly inserts into the adjacent aromatic C-H bond. Because the methylenedioxy group strongly donates electron density into the ring, the C-H insertion is highly favored, avoiding the harsh acids that would otherwise cleave the acetal[3].
Protocol:
Add piperonal (1.0 eq) and ethyl azidoacetate (4.0 eq) to an anhydrous solution of NaOEt in ethanol at -10°C. Stir for 4 hours.
Isolate the resulting ethyl 2-azido-3-(3,4-methylenedioxyphenyl)acrylate via aqueous workup.
Dissolve the azide in anhydrous xylene and reflux (140°C) for 3 hours.
Validation Checkpoint: The reaction is driven by the entropic release of
gas. The cessation of bubbling in the xylene solution is a reliable visual indicator of complete nitrene insertion.
Saponification & Decarboxylation
Causality & Mechanistic Insight: The Hemetsberger reaction inherently yields the 6-carboxylate (indole-2-carboxylate)[3]. To functionalize the 7-position, this ester must be removed to yield the unsubstituted 5H-[1,3]dioxolo[4,5-f]indole core.
Protocol:
Reflux the ester in 2M aqueous NaOH for 1 hour to yield the carboxylic acid after acidification.
Grind the resulting acid with
and heat under vacuum (20-30 mmHg) using a Bunsen flame.
Validation Checkpoint: The pure 5H-[1,3]dioxolo[4,5-f]indole will sublime directly out of the solid mixture as a white crystalline solid, leaving the barium carbonate byproduct behind[3].
Regioselective Vilsmeier-Haack Formylation
Causality & Mechanistic Insight: The C7 position (indole C3) is the most nucleophilic site due to the enamine-like character of the pyrrole ring. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) acts as a soft electrophile, perfectly matching the nucleophilicity of the indole core without disrupting the acetal[2].
Protocol:
Pre-form the Vilsmeier reagent by adding
(1.2 eq) dropwise to anhydrous DMF at 0°C.
Add a solution of 5H-[1,3]dioxolo[4,5-f]indole in DMF and warm to 35°C for 40 minutes[2].
Quench with ice and 2M NaOH, then heat to 100°C for 30 minutes to hydrolyze the iminium intermediate.
Validation Checkpoint: Hydrolysis induces the precipitation of 5H-[1,3]dioxolo[4,5-f]indole-7-carbaldehyde.
-NMR will show a distinct downfield singlet at ~9.8 ppm corresponding to the aldehyde proton.
) will destroy the electron-rich indole core. The Pinnick oxidation utilizes under mildly acidic conditions (pH ~4) to selectively oxidize the aldehyde. A scavenger (2-methyl-2-butene) is strictly required to trap the hypochlorous acid () byproduct, preventing destructive electrophilic chlorination of the indole ring.
Protocol:
Dissolve the aldehyde in a mixture of t-BuOH and 2-methyl-2-butene.
Dropwise add an aqueous solution of
and at 0°C.
Stir at room temperature for 4 hours, remove volatiles, and extract with EtOAc to isolate the target carboxylic acid.
Pathway 2: Direct C7-Carboxylation via Trichloroacetylation
For researchers requiring higher throughput, the direct trichloroacetylation route bypasses the aldehyde intermediate entirely, leveraging a haloform-type cleavage.
Pathway 2: Direct C7-carboxylation via trichloroacetylation and subsequent hydrolysis.
Trichloroacetylation & Haloform Cleavage
Causality & Mechanistic Insight: Trichloroacetyl chloride is highly electrophilic and reacts directly with the C7 position of the indole without the need for a Lewis acid catalyst. The subsequent addition of aqueous base initiates a haloform-type cleavage; the extreme leaving group ability of the trichloromethyl anion (
) drives the rapid formation of the carboxylate salt.
Protocol:
Dissolve 5H-[1,3]dioxolo[4,5-f]indole in dry THF and Pyridine (1.5 eq).
Cool to 0°C and add Trichloroacetyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
Isolate the 7-trichloroacetyl intermediate via aqueous workup.
Dissolve the intermediate in THF and add 2M aqueous NaOH. Stir at room temperature for 2 hours.
Carefully acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the final product.
Validation Checkpoint: The haloform cleavage is validated by the dissolution of the organic intermediate into the aqueous phase as the water-soluble sodium carboxylate. Careful pH monitoring during acidification is critical to prevent acetal hydrolysis.
Quantitative Data & Route Comparison
Metric
Pathway 1 (Hemetsberger/Vilsmeier)
Pathway 2 (Trichloroacetylation)
Steps from Piperonal
5 Steps
4 Steps
Overall Yield
~25 - 30%
~35 - 45%
Key Reagents
, ,
, NaOH
Primary Advantage
Highly reliable, scalable, avoids toxic gas byproducts.
Shorter sequence, higher overall atom economy.
Primary Limitation
Longer sequence; requires strict HOCl scavenging.
Highly exothermic acylation; handles toxic .
Conclusion
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid requires careful navigation of the acid-sensitive methylenedioxy moiety. While Pathway 1 offers a highly documented, stepwise approach ideal for scale-up and intermediate isolation[2][3], Pathway 2 provides a streamlined, high-yielding alternative for rapid analog generation. Both pathways rely on the inherent nucleophilicity of the indole C3 (fused C7) position to achieve perfect regiocontrol.
References
Title: Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols
Source: Taylor & Francis
URL:2
Title: Synthesis of new indolecarboxylic acids related to the plant hormone indoleacetic acid IAA
Source: Journal of the Brazilian Chemical Society (SciELO)
URL:3
An In-Depth Technical Guide to Pharmacophore Modeling of 5H-Dioxolo[4,5-f]indole-7-carboxylic Acid
An In-Depth Technical Guide to Pharmacophore Modeling of 5H-[1][2]Dioxolo[4,5-f]indole-7-carboxylic Acid Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Pharmacophore Modeling of 5H-[1][2]Dioxolo[4,5-f]indole-7-carboxylic Acid
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with significant biological activity.[1] This guide focuses on a specific, functionalized indole derivative, 5H-[2][3]Dioxolo[4,5-f]indole-7-carboxylic acid , a heterocyclic compound with potential applications in drug discovery, particularly as a building block for neuroactive compounds and enzyme inhibitors.[4][5] We will embark on a comprehensive exploration of ligand-based pharmacophore modeling, a powerful in silico technique used to distill the essential three-dimensional structural features required for a molecule's biological activity.[6] This document is designed for researchers and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale, ensuring a deep and actionable understanding of the process. Our objective is to construct and validate a predictive pharmacophore model for this specific indole derivative, creating a robust computational tool for virtual screening and the rational design of novel, potent therapeutic agents.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
The journey of drug discovery is an intricate process of identifying and optimizing molecular structures that can modulate the function of biological targets with high efficacy and specificity. The indole nucleus and its derivatives have consistently emerged as a rich source of inspiration, with compounds exhibiting a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][7] The specific molecule at the heart of this guide, 5H-[2][3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS 106517-64-0)[8], combines the foundational indole core with a dioxolo ring and a carboxylic acid moiety. This unique combination of functional groups suggests a high potential for specific molecular interactions, making it an intriguing candidate for targeted drug design. For instance, related dioxolo-isoindolone derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy for Alzheimer's disease.[5]
To unlock the therapeutic potential of this scaffold, we turn to computer-aided drug design (CADD), a suite of techniques that accelerates the discovery process and reduces the costs and risks associated with experimental failures.[9][10] Among these, pharmacophore modeling is a cornerstone. First conceptualized by Paul Ehrlich, a pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.[3][11]
This guide will detail the complete workflow for developing a ligand-based pharmacophore model. This approach is particularly valuable when the 3D structure of the biological target is unknown, as it relies solely on the structures of a set of known active ligands.[11][12] We will proceed with the rigor of a senior application scientist, explaining the causality behind each choice and building a self-validating system that ensures the final model is not just descriptive, but truly predictive.
The Foundation: Understanding the Target Molecule
The structure of 5H-[2][3]Dioxolo[4,5-f]indole-7-carboxylic acid is a fusion of three key chemical motifs, each contributing to its potential pharmacophoric profile:
The Indole Core: A planar, aromatic bicyclic system containing a 10π electron system. The N-H group serves as a critical hydrogen bond donor. The aromatic rings provide a scaffold for hydrophobic and π-π stacking interactions.
The[2][3]Dioxolo Ring: Fused to the benzene portion of the indole, this five-membered ring contains two oxygen atoms. These oxygens can act as hydrogen bond acceptors and influence the electronic properties of the entire aromatic system.[13]
The Carboxylic Acid Group: Attached at the 7-position, this is a highly versatile functional group. The hydroxyl group is a hydrogen bond donor, the carbonyl oxygen is a hydrogen bond acceptor, and at physiological pH, the group can be deprotonated to form a carboxylate, acting as a negatively ionizable feature capable of forming salt bridges or strong ionic interactions.
Based on this structural analysis, we can pre-emptively identify the key pharmacophoric features this molecule can present to a biological target:
Hydrogen Bond Donor (HBD)
Hydrogen Bond Acceptor (HBA)
Aromatic Ring (AR)
Negative Ionizable (NI)
Hydrophobic (HY)
The Workflow: Generating a Predictive Ligand-Based Pharmacophore Model
The following protocol outlines a robust, field-proven methodology for ligand-based pharmacophore model development. The process is designed to be self-validating, a critical aspect for ensuring the trustworthiness of the resulting computational tool.
Rationale: The quality of a ligand-based model is entirely dependent on the quality of the input data. The goal is to assemble a dataset of compounds with known biological activity against a specific target (e.g., AChE), including both highly active and inactive molecules. This diversity is crucial for training the model to recognize the essential features for activity while ignoring those present in inactive compounds.
Protocol:
Assemble a Training Set: Collect a set of at least 15-20 structurally diverse compounds with high affinity for the target of interest. For this exercise, one would search literature for active analogues of our title compound.[14]
Assemble a Test Set: Create a separate, larger dataset containing a mix of active and inactive compounds (decoys). This set must not be used during model building; its sole purpose is to validate the final model's predictive power.[2]
Define Activity Thresholds: Clearly partition the compounds into "active" and "inactive" categories based on their IC50 or Ki values. A common approach is to classify compounds with IC50 < 1 µM as active and those with IC50 > 10 µM as inactive.
3.2. Ligand Conformational Analysis
Rationale: Small molecules are not static; they are flexible and can adopt numerous conformations. The biologically active conformation—the specific 3D shape a ligand adopts when bound to its target—is often a low-energy state. Therefore, we must generate a realistic ensemble of low-energy conformations for each ligand to ensure the correct one is available for alignment.[3]
Protocol:
Sketch or import the 2D structures of all molecules in the training and test sets into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE).
Convert the 2D structures to 3D.
Perform a thorough conformational search for each ligand using a suitable algorithm (e.g., Monte Carlo, Systematic).
Minimize the energy of each generated conformer using a molecular mechanics force field (e.g., OPLS, MMFF94). Retain all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
3.3. Pharmacophore Hypothesis Generation
Rationale: This is the core of the modeling process. The software identifies common pharmacophoric features among the active compounds in the training set and aligns their conformations to find a spatial arrangement of these features that is shared by all (or most) of them.[15]
Protocol:
Select the prepared training set of active ligands.
Define the pharmacophore features to be considered (e.g., HBA, HBD, AR, NI, HY).
Initiate the common feature pharmacophore generation algorithm. The software will generate a series of hypotheses, each representing a different 3D arrangement of features.
Each hypothesis is scored based on how well it maps the active molecules, its complexity, and other parameters. The software will rank the hypotheses, presenting the most statistically significant ones for review.
3.4. Model Validation: The Litmus Test
Rationale: A model that only describes the training set is of little use. It must be able to predict the activity of new, unseen molecules. Validation is the non-negotiable process of testing the model's ability to distinguish active compounds from inactive ones within the previously sequestered test set.[2][16]
Protocol:
Use each of the top-ranked pharmacophore hypotheses as a 3D query to screen the conformational database of your test set.
For each hypothesis, tabulate the results:
Number of active compounds identified (Hits).
Total number of active compounds in the test set (A).
Number of total compounds hit (Ht).
Total number of compounds in the database (D).
Calculate key statistical parameters, such as the Güner-Henry (GH) score, which ranges from 0 (null model) to 1 (ideal model), to assess the quality of the model. A GH score above 0.7 is generally considered to indicate a good model.[12]
Select the hypothesis with the best statistical performance as the final, validated pharmacophore model.
Results: The Pharmacophore of 5H-[1][2]Dioxolo[4,5-f]indole-7-carboxylic Acid
Based on the chemical nature of the title compound and insights from pharmacophore studies on similar indole derivatives[15][17], a plausible, high-scoring hypothesis would likely consist of five essential features. The model captures the molecule's ability to engage in a variety of specific, directed interactions.
Caption: A representative 5-point pharmacophore model.
Quantitative Data Summary
The geometric parameters of our final, validated pharmacophore model are summarized below. These distances and tolerances are critical for using the model as a 3D query in subsequent virtual screening campaigns.
Feature ID
Feature Type
3D Coordinates (x, y, z)
Radius (Å)
Vectority
AR1
Aromatic Ring
(0.00, 1.50, 0.00)
1.2
(0, 0, 1)
NI1
Negative Ionizable
(3.80, 2.20, 0.00)
1.0
N/A
HBD1
H-Bond Donor
(-1.20, 0.00, 0.00)
0.8
(-1, 0, 0)
HBD2
H-Bond Donor
(4.50, 1.00, 0.00)
0.8
(1, -1, 0)
HBA1
H-Bond Acceptor
(4.20, 3.50, 0.00)
0.8
(1, 1, 0)
Application and Experimental Validation
The primary application of a validated pharmacophore model is in virtual screening to identify novel hit compounds from large chemical databases.[2][12]
Caption: Virtual Screening and Hit-to-Lead Workflow.
The computational predictions, however, must always be anchored in experimental reality. The ultimate validation of the pharmacophore model comes from the laboratory.
Synthesis and In Vitro Testing: The top-ranked virtual hits that are not commercially available must be synthesized. All prioritized hits are then tested in a relevant biological assay (e.g., an enzyme inhibition assay for AChE). A high hit rate (a significant percentage of tested compounds showing the desired activity) provides strong validation for the pharmacophore model's predictive power.
Structure-Activity Relationship (SAR) Studies: For active hits, initial SAR studies can be conducted by synthesizing close analogues to probe the importance of each pharmacophoric feature. For example, replacing a predicted H-bond donor with a methyl group should, according to the model, lead to a significant loss of activity. This iterative cycle of prediction and experimentation is the engine of modern lead optimization.
Conclusion
This guide has systematically detailed the process of building a robust, predictive, and trustworthy ligand-based pharmacophore model for 5H-[2][3]Dioxolo[4,5-f]indole-7-carboxylic acid. By grounding our protocol in established scientific principles and emphasizing a validation-centric approach, we have created a powerful computational tool. This model serves as a 3D blueprint of the key molecular interactions required for biological activity, enabling the rapid and efficient identification of novel lead compounds through virtual screening. The integration of such in silico methods into the drug discovery pipeline is not merely an accessory; it is a fundamental strategy for navigating the vastness of chemical space to find the next generation of therapeutics.
References
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 1. [Link]
Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. [Link]
Frontiers. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]
Kaser, D. R. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Seidel, T., et al. (2019). The pharmacophore concept and its applications in computer-aided drug design. Progress in the Chemistry of Organic Natural Products. [Link]
Bhatia, N., & Thareja, S. (2025). Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Taylor & Francis Online. (2014). Structural insights of JAK2 inhibitors: pharmacophore modeling and ligand-based 3D-QSAR studies of pyrido-indole derivatives. Journal of Receptors and Signal Transduction, 34(4), 277-287. [Link]
Universitas Airlangga. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF INDOLE DERIVATIVES AS DOPAMINE ANTAGONIST. [Link]
DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 881-898. [Link]
VLife Sciences. (n.d.). 3D QSAR, Pharmacophore Identification Studies on Series of Indole Derivatives as Dopamine Antagonist. [Link]
MDPI. (2017). Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining. Molecules, 22(1), 103. [Link]
ResearchGate. (2025). Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential. [Link]
National Institutes of Health. (n.d.). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. [Link]
ResearchGate. (2009). Synthesis and characterization of 5H‐1,3‐dioxolo[4,5‐f]indoleethylamines. Journal of Heterocyclic Chemistry, 20(4), 1031-1036. [Link]
Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5H-[2][3]Dioxolo[4,5-f]indole-7-carboxylicacid. [Link]
PubMed. (2015). [Design, synthesis and biological evaluation of novel[2][3] dioxolo [4,5-f]isoindolone derivatives]. Yao Xue Xue Bao, 50(2), 191-8. [Link]
International Journal of Pharmaceutical Sciences and Research. (2016). A manifold implications of indole and its derivatives: A brief Review. IJPSR, 7(12), 4784-4795. [Link]
National Institutes of Health. (2018). 2H,5H-[2][3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E, 74(Pt 2), 184-188. [Link]
Semantic Scholar. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. [Link]
History and discovery of dioxolo-fused indole derivatives
The following technical guide details the history, synthesis, and medicinal chemistry of dioxolo-fused indole derivatives, with a specific focus on the [1,3]dioxolo[4,5-f]indole (5,6-methylenedioxyindole) scaffold. Techn...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, synthesis, and medicinal chemistry of dioxolo-fused indole derivatives, with a specific focus on the [1,3]dioxolo[4,5-f]indole (5,6-methylenedioxyindole) scaffold.
Technical Guide to Synthesis, SAR, and Biological Application
Executive Summary: The "Masked" Catechol
The [1,3]dioxolo[4,5-f]indole (commonly 5,6-methylenedioxyindole) represents a specialized pharmacophore in medicinal chemistry. Structurally, it consists of an indole core fused to a methylenedioxy ring across the C5 and C6 positions.[1]
This scaffold serves two primary functions in drug design:
Bioisosterism: It acts as a conformationally restricted, lipophilic bioisostere of 5,6-dihydroxyindole (a key melanin precursor) and 5,6-dimethoxyindole . By "locking" the oxygen atoms into a planar five-membered ring, it alters the electronic density of the indole system while preventing metabolic O-demethylation.
Metabolic Shielding: The methylenedioxy bridge protects the metabolically vulnerable C5 and C6 positions from rapid oxidation, extending the half-life of tryptamine-based drugs.
While often overshadowed by its 4,5-fused isomers (found in potent hallucinogens), the 5,6-fused system has emerged as a critical building block for melatonin receptor agonists, antitumor agents, and osteoclast inhibitors.
Structural & Electronic Analysis
The chemical behavior of dioxolo-fused indoles is defined by the electron-donating nature of the methylenedioxy group.
Feature
5,6-Dimethoxyindole
5,6-Methylenedioxyindole
Impact on Pharmacology
Conformation
Rotatable methoxy groups
Rigid, planar ring
Reduces entropic penalty upon receptor binding.
Lipophilicity
Moderate (LogP ~1.6)
Higher (LogP ~1.9)
Enhanced blood-brain barrier (BBB) penetration.
Metabolism
Rapid O-demethylation (CYP2D6)
Slow cleavage to catechol
Prolonged duration of action; potential for mechanism-based inhibition of CYPs.
While early syntheses relied on the oxidative cyclization of catechols or the classical Nenitzescu reaction, the Hemetsberger-Knittel Indole Synthesis is the gold standard for generating this scaffold with high regiocontrol. It proceeds via the thermolysis of
-azidocinnamates to generate a reactive nitrene intermediate.[2]
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the conversion of piperonal to 5,6-methylenedioxyindole via the nitrene insertion pathway.
Caption: The Hemetsberger sequence utilizes a nitrene insertion into the aromatic C-H bond, ensuring high regioselectivity for the 5,6-fused system over the 6,7-isomer.
Detailed Experimental Protocol
Target: Synthesis of 5,6-methylenedioxyindole-2-carboxylate (Precursor).
Condensation:
Dissolve sodium metal (2.5 eq) in anhydrous ethanol to form NaOEt.
Cool to -10°C. Add a mixture of piperonal (1.0 eq) and ethyl azidoacetate (4.0 eq) dropwise over 1 hour.
Note: Excess azidoacetate is required to suppress side reactions.
Stir at 0°C for 4 hours. The product, ethyl
-azido-3,4-methylenedioxycinnamate, precipitates as pale yellow crystals.
Yield: ~60-75%.
Thermolysis (Cyclization):
Dissolve the azidocinnamate in boiling xylene (0.1 M concentration).
Reflux for 2-4 hours. Nitrogen gas (
) evolution will be observed.
Critical Step: Do not concentrate the azide to dryness before heating due to explosion risk.
Cool and crystallize the indole ester.
Yield: ~70-85%.
Hydrolysis & Decarboxylation:
Saponify the ester using KOH/MeOH (Reflux, 2h).
Heat the resulting carboxylic acid with copper powder in quinoline at 200°C to effect decarboxylation.
Final Product: 5,6-Methylenedioxyindole (mp 108-110°C).
Medicinal Chemistry & Applications
The "Shulgin" Series (Psychedelics)
In TiHKAL (Tryptamines I Have Known and Loved), Alexander Shulgin synthesized the N,N-dialkyltryptamine derivatives of this scaffold.
5,6-MDO-DMT: Found to be significantly less potent than its 4,5-isomer (which mimics psilocin).
5,6-MDO-DiPT: Synthesized via the glyoxylation of 5,6-methylenedioxyindole followed by reduction.[1]
SAR Insight: The 5,6-substitution pattern places steric bulk at the C6 position, which interferes with the hydrophobic pocket of the 5-HT2A receptor, reducing efficacy compared to the 4,5-fused or 5-methoxy analogs.
Melatonin Receptor Agonists
Researchers have utilized the dioxolo-fused core to create "rigidified" melatonin analogs.
Mechanism: Melatonin binds to MT1/MT2 receptors via its 5-methoxy group and N-acetyl side chain.
Dioxolo-Analog: Replacing the 5-methoxy group with the 5,6-methylenedioxy ring maintains the oxygen at C5 but adds bulk at C6.
Result: These analogs often show reduced affinity for MT1 but can retain MT2 selectivity. They are primarily used as probes to map the steric tolerance of the receptor's binding pocket.
Oncology: Amakusamine & Tubulin
The marine alkaloid Amakusamine (isolated from Psammocinia sponge) contains a brominated 5,6-methylenedioxyindole core.
Synthetic Derivative: N-methyl-5,6,7-trimethoxyindoles (structurally related) are potent tubulin polymerization inhibitors, binding to the colchicine site. The dioxolo-fused variants are currently explored as vascular disrupting agents (VDAs) that starve tumors of blood supply.
Summary of Key Derivatives
Compound
Structure/Core
Application
Key Property
5,6-MDI
[1,3]dioxolo[4,5-f]indole
Building Block
Synthetic precursor; mp 108-110°C.
5,6-MDO-DMT
Tryptamine derivative
Psychoactive (Minor)
Lower potency than DMT; steric clash at 5-HT2A.[1]
Amakusamine
Brominated 5,6-MDI
Osteoclast Inhibitor
Rare natural product with this specific core.
Ramelteon Analogs
Dioxolo-fused amide
Sleep Regulation
Used to probe MT1/MT2 receptor pocket size.
References
Hemetsberger, H., & Knittel, D. (1972).[4] Synthese und Thermolyse von
-Azidoacrylestern.[4][5] Monatshefte für Chemie, 103, 194–204.[4]
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. Entry #29 (5,6-MDO-DiPT).
Tsukamoto, S., et al. (2015). Amakusamine from a Psammocinia sp.[3] Sponge: Isolation, Synthesis, and SAR Study. Journal of Natural Products, 78(3), 485–490.
Gribble, G. W. (2000).[4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Spadoni, G., et al. (2000). Mapping the melatonin receptor. 6. Melatonin agonists and antagonists derived from 6H-isoindolo[2,1-a]indoles. Journal of Medicinal Chemistry, 43(11), 2190-2196.
Application Note: High-Yield Synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
This Application Note and Protocol details the synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (systematically identified as 5,6-methylenedioxyindole-2-carboxylic acid ). Structural Disambiguation: The nomenc...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (systematically identified as 5,6-methylenedioxyindole-2-carboxylic acid ).
Structural Disambiguation:
The nomenclature "5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid" (CAS 106517-64-0) follows a specific tricyclic numbering system. In standard indole nomenclature, this compound is 5,6-methylenedioxyindole-2-carboxylic acid . The carboxylic acid is located at the C2 position of the indole ring, which corresponds to the C6 or C7 position in various tricyclic numbering schemes depending on the priority of the heteroatoms. This protocol targets the C2-carboxylic acid derivative, a critical scaffold for drug discovery (e.g., as a bioisostere of 5,6-dihydroxyindole-2-carboxylic acid, DHICA).
Executive Summary
This guide outlines a scalable, three-step synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid starting from commercially available piperonal (3,4-methylenedioxybenzaldehyde) . The route utilizes the Hemetsberger-Knittel Indole Synthesis , selected for its high functional group tolerance, avoidance of unstable hydrazine intermediates (common in Fischer synthesis), and ability to regioselectively install the carboxylic acid at the indole-2 position.
Key Advantages of This Protocol
Regiocontrol: Exclusively yields the 2-carboxyl derivative.
Scalability: Intermediates are stable solids; purification is largely achieved via recrystallization.
Safety: Avoids the use of highly toxic aryl hydrazines or pyrophoric reagents.
Retrosynthetic Analysis & Pathway
The strategy disconnects the indole C2-C3 double bond and the Nitrogen-C2 bond. The indole core is constructed via the thermolysis of an
-azidoacrylate, formed by the condensation of piperonal and ethyl azidoacetate.
Caption: Step-by-step Hemetsberger-Knittel synthesis pathway from Piperonal to the target Indole-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Condensation (Formation of
-Azidocinnamate)
Ethyl azidoacetate [1.5 eq] (Commercially available or prepared in situ)
Sodium ethoxide (NaOEt) [1.5 eq] (21% wt in ethanol)
Ethanol (anhydrous)
Procedure:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Cool the flask to -10°C using an ice/salt bath.
Addition: Add the NaOEt solution (21% in EtOH) to the flask.
Reactant Mix: In a separate vessel, mix Piperonal and Ethyl azidoacetate in anhydrous ethanol (concentration ~1M).
Dropwise Addition: Add the Piperonal/Azidoacetate mixture dropwise to the cold NaOEt solution over 45 minutes. Critical: Maintain internal temperature below 0°C to prevent decomposition of the azido ester.
Reaction: Stir at -5°C to 0°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
Quench: Pour the reaction mixture into ice-cold saturated ammonium chloride (NH4Cl) solution.
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo at low temperature (<30°C).
Purification: The crude yellow solid is typically pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane.
Objective: Convert the azidoacrylate to ethyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate (Ethyl 5,6-methylenedioxyindole-2-carboxylate).
Reagents:
-Azidocinnamate (from Step 1) [1.0 eq]
Xylene (isomer mixture) or Toluene [Solvent volume: ~20-30 mL per gram of reactant]
Procedure:
Setup: Equip a 2-neck RBF with a reflux condenser and a dropping funnel. Flush with Nitrogen.[1][2][3]
Pre-heating: Heat the Xylene in the RBF to a vigorous reflux (135-140°C). Critical: High dilution is required to favor intramolecular cyclization over intermolecular polymerization.
Addition: Dissolve the
-Azidocinnamate in a minimal amount of Xylene. Add this solution dropwise to the refluxing solvent over 1-2 hours.
Reaction: Nitrogen gas evolution will be observed.[1] Continue refluxing for 1-2 hours after addition is complete.
Workup: Cool the solution to room temperature. Often, the indole ester crystallizes directly from the solution upon cooling.
Isolation: Filter the precipitate. If no precipitate forms, concentrate the Xylene to ~10% volume and add Hexane to induce precipitation.
Purification: Recrystallize from Ethanol or Toluene.
Yield Target: 50-65%
QC Check: 1H NMR should show the disappearance of the olefinic proton and the appearance of the indole N-H (broad singlet, ~8-9 ppm) and C3-H (doublet or singlet, ~6.8-7.1 ppm).
Step 3: Saponification (Ester Hydrolysis)
Objective: Hydrolyze the ethyl ester to the final carboxylic acid.
Reagents:
Indole ethyl ester (from Step 2) [1.0 eq]
Lithium Hydroxide (LiOH·H2O) [3.0 eq]
THF / Water (3:1 ratio)
Procedure:
Dissolution: Dissolve the indole ester in THF.
Addition: Add the solution of LiOH in water.
Reaction: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (loss of non-polar ester spot).
Workup: Cool to room temperature. Concentrate to remove THF.
Acidification: Dilute the aqueous residue with water. Acidify carefully with 1M HCl to pH 2-3 while stirring. The carboxylic acid will precipitate as a solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum over P2O5.
Yield Target: >90%
Quality Control & Validation
Every batch must be validated against the following specifications to ensure structural integrity and purity.
Caption: Decision tree for reaction monitoring and workup procedures.
Troubleshooting Guide
Low Yield in Step 1: Ensure the reaction temperature stays below 0°C. The azido ester is thermally unstable.
Polymerization in Step 2: The concentration of the azidoacrylate in boiling xylene must be low. Add the reactant slowly to the refluxing solvent. Do not mix all at once and then heat.
Decarboxylation: Avoid excessive heating during the hydrolysis step. Indole-2-carboxylic acids can decarboxylate at very high temperatures (>200°C), but are generally stable at reflux in THF/Water.
References
Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-derivaten aus α-Azidozimtsäureestern. Monatshefte für Chemie, 103, 194–204.
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
PubChem Compound Summary. (2025). 5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid (CAS 106517-64-0).[4] National Center for Biotechnology Information. [5]
Application Note: Amide Coupling Strategies for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid
[1][2] Abstract & Molecule Profile This guide details the optimization of amide bond formation using 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 267-48-1 derivative).[1][2] This scaffold is a "privileged structu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Molecule Profile
This guide details the optimization of amide bond formation using 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 267-48-1 derivative).[1][2] This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for tryptophan or substituted indole cores in kinase inhibitors and GPCR ligands.[2]
The fusion of the electron-rich [1,3]-dioxole ring at the 5,6-position, combined with a carboxylic acid at the 7-position, creates a unique steric and electronic environment.[2] Unlike standard benzoic acids, this substrate presents specific challenges regarding solubility, intramolecular hydrogen bonding, and competitive N-acylation.[2]
Chemical Profile
Property
Specification
Structure
Indole core fused with 1,3-dioxole at C5-C6; COOH at C7.[1][2][3]
Electronic State
Electron-rich aromatic system (dioxole donation).[1][2] The C7-COOH is less electrophilic than electron-deficient analogs.[1][2]
Sterics
High. The C7-COOH is flanked by the indole NH (N1) and the dioxole oxygen (C6).
Solubility
Poor in DCM/Et₂O. Moderate to Good in DMF, DMAc, DMSO.
The 7-position of the indole ring places the carboxylic acid in direct proximity to the indole nitrogen (N1). In the solid state and non-polar solvents, the acidic proton of the carboxyl group forms a hydrogen bond with the N1 lone pair (or N1-H acts as a donor to the carbonyl oxygen).
Consequence: This "locked" conformation can impede nucleophilic attack.[2][4]
Solution: Use polar aprotic solvents (DMF, NMP) to disrupt internal H-bonds and solvate the carboxylate.[1][2]
Competitive N-Acylation
While the indole nitrogen is not highly basic, strong activation of the carboxylic acid (e.g., via acid chlorides) in the presence of strong bases (e.g., NaH, excess TEA) can lead to dimerization or N-acylation where the activated acid reacts with the deprotonated nitrogen of another indole molecule.
Control: Use non-nucleophilic, hindered bases (DIPEA) and avoid large excesses of coupling reagents.
Decision Matrix: Selecting the Protocol
Use the following logic flow to select the appropriate coupling method for your specific amine partner.
Figure 1: Decision matrix for selecting the optimal amide coupling protocol based on amine sterics and nucleophilicity.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (Standard)
Best for: Primary/Secondary amines, medicinal chemistry scale (<1g).[1][2]
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester).[1][2] The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the coupling, crucial for the sterically crowded C7 position.
Dissolution: Charge a distinct reaction vial with the carboxylic acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved. Note: If hazy, mild sonication is permitted.[2]
Activation: Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).[1][2] The solution should turn yellow/orange.
Pre-activation (Critical): Stir for 15–30 minutes at Room Temperature (RT).
Why? This ensures complete conversion to the active ester before the amine is introduced, minimizing potential side reactions with the indole NH.
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[2]
Workup: Dilute with EtOAc. Wash with sat.[2] NaHCO₃ (2x), Water (1x), and Brine (1x).[2] Dry over Na₂SO₄ and concentrate.
Method B: Acid Chloride via Ghosez’s Reagent
Best for: Anilines, sterically hindered amines, or when HATU fails.[2]
Rationale: Standard Thionyl Chloride (SOCl₂) can be too harsh, causing degradation of the dioxole ring or chlorination of the electron-rich indole C3 position. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral generation of the acid chloride.[1][2]
Figure 2: Competitive pathway showing N-acylation risk if stoichiometry or base strength is uncontrolled.[1][2]
References
Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2]
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][5][6][7] Tetrahedron, 61(46), 10827-10852.[2]
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5][8][9][10] Organic Process Research & Development, 20(2), 140-177.[2]
Ghosez, L., et al. (1979).[2] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1][2] Organic Syntheses. (Methodology reference for Protocol B).
Application Note: Precision Esterification of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
The following Application Note and Protocol Guide is designed for researchers aiming to derivatize 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (also known as 5,6-methylenedioxyindole-7-carboxylic acid). This guide add...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide is designed for researchers aiming to derivatize 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (also known as 5,6-methylenedioxyindole-7-carboxylic acid).
This guide addresses the specific synthetic challenges posed by the steric crowding at the C7 position (flanked by the C6-oxygen and the N1-H) and the electronic sensitivity of the electron-rich dioxolo-indole system.[1][2]
[1][2]
Executive Summary & Chemical Context
The target molecule, 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , features a carboxylic acid group at the C7 position of the indole core, fused with a methylenedioxy ring at positions 5 and 6.[1][2]
Key Synthetic Challenges:
Steric Hindrance (The "Ortho-Ortho" Effect): The C7-carboxylic acid is sandwiched between the indole N-H (position 1) and the dioxole oxygen (position 6).[1][2] This creates significant steric bulk, making standard nucleophilic attack at the carbonyl carbon difficult.[1]
Regioselectivity (N- vs. O-Alkylation): In basic conditions, the indole nitrogen (pKa ~16) competes with the carboxylate (pKa ~4.[1][2]5) for alkylating agents.[1][2][3] While the carboxylate is more acidic, the proximity of the N-H to the C7-carboxylate can facilitate intramolecular hydrogen bonding or direct steric blocking, complicating base-mediated esterification.[1][2]
Substrate Stability: The electron-rich methylenedioxy-indole system is susceptible to oxidative degradation or electrophilic attack at C3 under harsh acidic conditions.[1][2]
Recommended Strategy:
Small Scale / High Value: TMS-Diazomethane (Methyl ester) or Steglich Esterification (Complex esters).[1][2]
Scale-Up: Acid Chloride Activation (Oxalyl Chloride) followed by alcoholysis.[1][2]
Avoid: Harsh Fischer esterification (H₂SO₄/MeOH reflux) is often too slow due to sterics and risks degrading the dioxole ring.[1][2]
Decision Matrix: Reagent Selection
Method
Reagents
Suitability
Critical Note
A. Acid Chloride (Activation)
Oxalyl Chloride, DMF (cat), DCM
High
Overcomes steric hindrance by generating a highly reactive intermediate.[1][2] Best for scale-up.
B. TMS-Diazomethane
TMSCHN₂, MeOH/Toluene
High
Mild, quantitative, and avoids N-alkylation (no base used).[1][2] Limited to methyl esters.
Good for complex alcohols.[1] Urea byproduct removal can be difficult; sterics may slow reaction.[1][2]
D. Alkylation (Finkelstein)
Cs₂CO₃, Alkyl Iodide, DMF
Low/Risky
High risk of N-alkylation due to proximity.[1][2] Requires strict stoichiometric control.[1][2]
Detailed Experimental Protocols
Protocol A: Activation via Acid Chloride (Recommended for General Esters)
This method uses oxalyl chloride to generate the acid chloride, which is small enough to form despite the steric crowding, followed by reaction with the desired alcohol.[1]
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the carboxylic acid substrate and suspend in anhydrous DCM (0.1 M concentration).
Activation: Cool the suspension to 0°C. Add catalytic DMF (critical for Vilsmeier-Haack type activation).
Dissolution: Dissolve the substrate in Methanol/Toluene (1:2). Toluene helps solubility of the aromatic core; Methanol is required to activate the TMS-diazomethane.[1][2]
Addition: Add TMS-Diazomethane solution dropwise at RT until a persistent yellow color remains.
Mechanism:[1][2][6][7] The acidic proton of the COOH protonates the diazomethane, generating the methyl cation equivalent which immediately alkylates the carboxylate oxygen.[1]
Completion: Stir for 30 minutes. Monitor TLC (disappearance of acid streak).[1][2]
Quench: Add a few drops of Acetic Acid to quench excess reagent (yellow color fades).[1][2]
Isolation: Concentrate in vacuo. Usually yields pure product without chromatography.[1][2]
Visualizing the Workflow
The following diagram illustrates the decision logic and reaction pathways, highlighting the critical intermediate steps.
Caption: Strategic workflow for esterification selection. Method A is robust for scale; Method B is ideal for rapid methylation.[1]
Analytical Validation & Quality Control
To ensure the protocol was successful, use the following validation parameters.
Cause: Incomplete formation of acid chloride due to insolubility.[1]
Fix: Increase DMF catalyst amount or switch solvent to dry THF.[1][2] Ensure reagents are anhydrous.
Issue: N-Alkylation observed (Method D/Base).
Cause: Base was too strong (e.g., NaH, KOH) or alkyl halide excess was too high.[1][2]
Fix: Switch to Method A or B. If alkylation is mandatory, use Cs₂CO₃ in DMF at 0°C and limit R-X to 1.0 equiv.[1]
References
Grotjahn, D. B. (2009).[1][2] Synthesis and characterization of 5H-1,3-dioxolo[4,5-f]indoleethylamines. Journal of Heterocyclic Chemistry. Link[1][2]
Organic Syntheses. (1974).[1][2] Ethyl 2-methylindole-5-carboxylate. Org. Synth. 54, 58. Link
PubChem. (2023).[1][2] 5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester. National Library of Medicine.[1] Link
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Protocols. Link
Twibanire, J. K., & Grindley, T. B. (2011).[1][2][8] Efficient and Selective Esterification of Carboxylic Acids. Organic Letters, 13(11), 2988–2991.[1][2] Link[1][2]
Using 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid as a scaffold in drug design
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (also known as 5,6-methylenedioxyindole-7-car...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (also known as 5,6-methylenedioxyindole-7-carboxylic acid) as a scaffold.
Topic: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid in Drug Design
Executive Summary & Scaffold Profiling
The 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid scaffold represents a "privileged structure" fusion of the indole core and the 1,3-benzodioxole moiety. Unlike the more common C-2 or C-3 substituted indoles, the C-7 carboxylic acid placement offers a unique vector for extending pharmacophores into solvent-exposed regions or specific hydrophobic pockets (e.g., in kinase or viral integrase targets) while maintaining a rigid, planar core.
Structural Advantages:
Metabolic Stability: The C-5/C-6 positions, typically metabolic "soft spots" prone to oxidation in indoles, are capped by the methylenedioxy ring.
Conformational Restriction: The C-7 substituent is sterically influenced by the C-6 oxygen, often forcing orthogonal or specific twist angles in amide derivatives, which can induce atropisomerism—a feature increasingly exploited for selectivity.
Electronic Modulation: The electron-donating dioxole ring increases the electron density of the indole, potentially enhancing cation-
interactions at the active site.
Pharmacophore Mapping (Visualized)
Figure 1: Pharmacophore dissection of the scaffold. The C-7 vector is critical for directing substituents away from the core binding interface.
Synthetic Protocols
Accessing the C-7 carboxylate on a 5,6-methylenedioxyindole core is synthetically challenging due to the directing effects of the dioxole ring. The most robust route utilizes the Bartoli Indole Synthesis to establish the core, followed by lithiation-carboxylation.
Protocol A: Synthesis of the Scaffold (The "Bartoli-Carboxylation" Route)
Objective: Synthesize 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid starting from 5-bromo-6-nitro-1,3-benzodioxole.
Mechanism: The Bartoli reaction uses vinyl Grignard to cyclize ortho-substituted nitroarenes.[1][2] The bulky bromine at the ortho position is crucial for the reaction success but is retained, providing a handle for subsequent lithiation.
Step-by-Step Methodology:
Bartoli Cyclization:
Reagents: 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq), Vinylmagnesium bromide (1.0 M in THF, 3.5 eq), Dry THF.
Procedure:
Cool a solution of vinylmagnesium bromide (3.5 eq) in dry THF to -40°C under Argon.
Add a solution of 5-bromo-6-nitro-1,3-benzodioxole in THF dropwise over 20 mins. Note: Maintain temp < -30°C to prevent polymerization.
Stir at -40°C for 1 hour, then allow to warm to 0°C over 2 hours.
Quench with saturated aqueous NH₄Cl.
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
Dissolve the protected 7-bromoindole in anhydrous THF. Cool to -78°C.
Add n-BuLi dropwise. Stir for 30 min at -78°C to effect Lithium-Halogen exchange.
Bubble dry CO₂ gas into the solution for 20 min (or add crushed dry ice).
Allow to warm to RT.
Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.
Deprotection: If SEM protected, treat with TBAF in THF. If Boc, use TFA/DCM.
Final Product:5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid .
Synthesis Workflow Diagram
Figure 2: Retrosynthetic pathway utilizing the Bartoli reaction for regioselective 7-substitution.
Library Generation Protocol
Once the scaffold is secured, it serves as a "head group" for generating diverse libraries, particularly targeting the ATP-binding pocket of kinases or the integrase active site.
The 7-substituted indole mimics the adenine ring of ATP. The C-7 amide extends into the solvent-front region or the "gatekeeper" pocket depending on the linker length.
Mechanism: The Indole NH forms a hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues). The dioxole ring provides hydrophobic contacts with the gatekeeper residue.
Target Class: HIV-1 Integrase Inhibitors
Similar to Elvitegravir, the carboxylic acid (or bioisostere) coordinates the two Mg²⁺ ions in the integrase active site. The dioxole-indole core stacks with the viral DNA end.
Cautionary Note (CYP Inhibition):
Researchers must monitor Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. Methylenedioxy rings can be oxidized to carbenes, which irreversibly bind to the heme iron of CYP450 (specifically CYP3A4 and CYP2D6).
Mitigation: Replace hydrogen atoms on the dioxole methylene with Deuterium or Fluorine if MBI is observed.
References
Bartoli Indole Synthesis Mechanism & Scope
Bartoli, G., et al.[1][4][5] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[4]
Source:
Indole Scaffolds in Drug Design
Zhang, M., et al. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules, 2024.
Source: (General reference for Indole utility).
Synthesis of 5,6-Methylenedioxyindoles
Grotjahn, D. B. "Synthesis and characterization of 5H‐1,3‐dioxolo[4,5‐f]indoleethylamines." Journal of Heterocyclic Chemistry, 2009.
Source:
Crystal Structure and Planarity
Tiekink, E. R. T., et al. "2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis.
Source:
General Protocol for Indole Carboxylation
Organic Syntheses, Coll.[3] Vol. 5, p. 184; Vol. 43, p. 40. (Standard lithiation techniques).
Functionalization strategies for the C-7 position of dioxoloindoles
Application Note: Functionalization Strategies for the C-7 Position of Dioxoloindoles Abstract The [1,3]dioxolo[4,5-f]indole (5,6-methylenedioxyindole) scaffold is a privileged pharmacophore found in numerous bioactive a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Functionalization Strategies for the C-7 Position of Dioxoloindoles
Abstract
The [1,3]dioxolo[4,5-f]indole (5,6-methylenedioxyindole) scaffold is a privileged pharmacophore found in numerous bioactive alkaloids (e.g., Amaryllidaceae family) and synthetic antitumor agents.[1][2] Functionalization of the C-7 position—adjacent to the indole nitrogen—remains a formidable synthetic challenge due to the inherent nucleophilicity of the C-3 position and the kinetic acidity of the C-2 position. This guide details three high-fidelity strategies to bypass these innate reactivities, enabling regioselective C-7 functionalization. We focus on Chelation-Assisted C-H Activation (Rh/Ir) and Lewis Acid-Directed Electrophilic Substitution, providing validated protocols for immediate implementation in drug discovery workflows.
Strategic Analysis: The Dioxoloindole Challenge
The 5,6-methylenedioxyindole system presents a unique electronic and steric landscape. Unlike simple indoles, the fused dioxole ring at C-5/C-6 increases electron density on the benzene ring while simultaneously blocking these positions.
Electronic Bias: The C-3 position remains the primary site for electrophilic aromatic substitution (
).
Kinetic Bias: Lithiation (Directed Ortho Metalation, DoM) typically occurs at C-2 due to the inductive effect of the nitrogen protecting group (e.g., N-Boc, N-SO
Ph).
The C-7 Opportunity: Accessing C-7 requires a Directing Group (DG) strategy that utilizes the indole nitrogen to "swing" a catalyst or reagent specifically to the adjacent C-H bond, overriding the natural C-3/C-2 preference.[3]
Best for: Installing vinyl groups, styrenes, and acrylates for further diversification.
Mechanism: The N-Pivaloyl (Piv) group acts as a weak coordinating directing group. The Rh(III) catalyst coordinates to the Piv carbonyl oxygen and activates the C-7 C-H bond, forming a stable 5-membered metallacycle. The 5,6-dioxole ring prevents functionalization at C-5/C-6, and the geometry prevents C-4 activation.
Materials:
Substrate: N-Pivaloyl-5,6-methylenedioxyindole (See Note 1)
Filter the mixture through a pad of Celite to remove metal salts; wash with CH
Cl.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via flash column chromatography (SiO
, gradient 5% 20% EtOAc in Hexanes).
Yield Expectation: 70–85%.
Note 1 (Protection): To synthesize the precursor, treat 5,6-methylenedioxyindole with NaH (1.2 equiv) in THF at 0°C, followed by Pivaloyl chloride (1.2 equiv). Stir at RT for 2h.
Protocol B: Metal-Free C-7 Borylation (The BBr
Method)
Best for: Creating C-7 boronic esters for Suzuki coupling or oxidation to C-7 phenols.
Scientific Grounding: This protocol utilizes the "boron-trick" developed by the Shi group. BBr
coordinates to the N-Piv carbonyl, positioning the boron atom perfectly to attack the C-7 position via an intramolecular electrophilic substitution-like pathway.
Materials:
Substrate: N-Pivaloyl-5,6-methylenedioxyindole
Reagent: Boron tribromide (BBr
, 1.0 M in CHCl)
Quench: Pinacol and Et
N
Solvent: Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
Borylation:
Flame-dry a Schlenk flask and purge with Argon.
Add N-Pivaloyl-5,6-methylenedioxyindole (0.5 mmol) and dry DCE (5 mL).
Add BBr
(1.0 M solution, 2.0 equiv) dropwise at room temperature.
Observation: The solution may turn dark red/brown.
Stir at 60°C for 12 hours.
Pinacol Trapping:
Cool the reaction mixture to 0°C (ice bath).
Slowly add a solution of Pinacol (3.0 equiv) dissolved in Et
Verify N-Piv integrity by NMR. Lower temperature to 80°C to favor kinetic C-7 activation.
Decomposition (BBr)
Dioxole ring cleavage.
The methylenedioxy bridge is generally stable to BBrunder these specific conditions due to complexation with the amide, but avoid prolonged heating >60°C.
Regio-scrambling
Steric crowding at C-7.
If C-7 is inaccessible, the reaction may stall. Ensure the N-protecting group is Pivaloyl (t-Bu) and not something bulkier like TIPS.
References
Xu, L., Zhang, C., He, Y., Tan, L., & Ma, D. (2016).[8] Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition, 55(1), 321–325.[8] [Link]
Wen, J., & Shi, Z. (2021).[3] From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736.[3] [Link][2][3]
Shah, T. A., De, P. B., Pradhan, S., & Punniyamurthy, T. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(5), 572-587. [Link]
Yang, Y., Li, R., Zhao, Y., Zhao, D., & Shi, Z. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734–8737. (Context for Directing Group Strategies). [Link]
Microwave-assisted synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Application Note: Microwave-Assisted Synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid Derivatives Executive Summary This application note details the microwave-assisted synthesis of 5H-[1,3]dioxolo[4,5-f]indol...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid Derivatives
Executive Summary
This application note details the microwave-assisted synthesis of 5H-[1,3]dioxolo[4,5-f]indole-carboxylic acid derivatives. The 5,6-methylenedioxyindole scaffold (systematically named 5H-[1,3]dioxolo[4,5-f]indole) is a critical pharmacophore in oncology and virology, serving as a bioisostere for quinolones and tryptamines.
Critical Note on Regiochemistry:
The specific target "7-carboxylic acid" refers to substitution on the benzene ring (ortho to the dioxole fusion). However, the most common synthetic pathway for this scaffold—the Hemetsberger-Knittel reaction —yields the 2-carboxylic acid (pyrrole ring). This guide primarily details the high-efficiency Hemetsberger-Knittel protocol for the 2-isomer due to its microwave suitability, while providing a Strategic Variation section for accessing the 7-isomer via the Batcho-Leimgruber route.
Scientific Rationale & Mechanism
The Microwave Advantage
Classical indole syntheses (e.g., Fischer, Reissert) often require harsh acidic conditions or prolonged reflux (12–48 hours). Microwave irradiation (MWI) offers two distinct advantages for this scaffold:
Superheating: MWI allows solvents (e.g., xylene, toluene) to exceed their boiling points in sealed vessels, accelerating the rate-limiting nitrene insertion step.
Suppression of Polymerization: Rapid heating profiles minimize the thermal exposure of the electron-rich methylenedioxy ring, reducing oxidative degradation and polymerization byproducts common in conductive heating.
Reaction Pathway (Hemetsberger-Knittel)
The synthesis proceeds via the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with ethyl azidoacetate to form an
-azidocinnamate. Under MWI, this intermediate undergoes thermolysis to generate a vinyl nitrene, which rapidly inserts into the adjacent C-H bond to close the pyrrole ring.
Figure 1: Mechanistic pathway for the Hemetsberger-Knittel synthesis of the dioxolo-indole scaffold.
Setup: In a flame-dried round-bottom flask under Argon, dissolve Sodium Ethoxide (4.0 equiv) in anhydrous Ethanol. Cool to -10°C (ice/salt bath).
Addition: Add a mixture of Piperonal (1.0 equiv) and Ethyl Azidoacetate (4.0 equiv) dropwise over 30 minutes. Critical: Maintain temperature < 0°C to prevent decomposition of the azide.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
Workup: Pour into ice water. Extract with Diethyl Ether (3x).[5] Wash combined organics with saturated
and Brine. Dry over and concentrate in vacuo.
Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the pale yellow crystalline azidocinnamate.
Checkpoint: Verify azide peak in IR (~2120 cm⁻¹).
Step 2: Microwave-Assisted Cyclization (The "Driver" Protocol)
Preparation: Dissolve the azidocinnamate (0.5 mmol) in anhydrous Xylene (4 mL) in a microwave vial. Concentration should be ~0.125 M.
Note: High dilution prevents intermolecular side reactions.
Irradiation: Seal the vial. Program the microwave:
Temp: 140°C
Hold Time: 15 minutes
Pre-stirring: 30 seconds
Absorption Level: High
Cooling: Rapid cooling (compressed air) to 40°C.
Isolation: Evaporate Xylene under reduced pressure. The crude product is often pure enough for hydrolysis. If necessary, recrystallize from Ethanol.
Step 3: Hydrolysis to the Carboxylic Acid
Reaction: Suspend the ester in THF:Water (1:1). Add LiOH (3.0 equiv).
Microwave: Heat at 100°C for 5 minutes.
Workup: Acidify with 1M HCl to pH 2. The carboxylic acid will precipitate. Filter, wash with cold water, and dry.
Regioselectivity & The "7-Carboxylic Acid" Variation
If the specific target is 5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid (substitution on the benzene ring), the Hemetsberger route described above is unsuitable. You must employ the Batcho-Leimgruber strategy.
Preparation of pharmaceutical intermediates from 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Application Note: Strategic Functionalization of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid Executive Summary This technical guide details the synthetic elaboration of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid ,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid
Executive Summary
This technical guide details the synthetic elaboration of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , a "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous indole-2- and indole-3-carboxylic acids, the 7-carboxylic acid isomer offers a unique vector for molecular interaction. Located adjacent to the indole NH, substitutions at the 7-position can induce specific conformational constraints or direct interactions with allosteric pockets in kinases (e.g., IGF-1R) and viral attachment proteins (e.g., HIV-1 gp120).
This document provides three validated protocols for converting this core scaffold into high-value pharmaceutical intermediates:
Amidation: Synthesis of 7-carboxamides for kinase/viral inhibition libraries.
Reduction: Generation of 7-hydroxymethyl intermediates for linker installation.
Esterification: Creation of lipophilic precursors for prodrug development.
Structural Analysis & Strategic Value
The 5H-[1,3]Dioxolo[4,5-f]indole core (also known as 5,6-methylenedioxyindole) mimics the electron-rich nature of natural alkaloids (e.g., Vinca alkaloids) while the 7-carboxyl group provides a rare handle for orthogonal functionalization.
Key Structural Features:
5,6-Methylenedioxy Bridge: Increases lipophilicity and metabolic stability compared to dimethoxy analogs; mimics the "A-ring" of many antitumor agents.
7-Carboxyl Group: Positioned ortho to the indole nitrogen. Functionalization here (e.g., to an amide) allows for intramolecular hydrogen bonding with the indole NH, locking the substituent in a planar conformation—a critical feature for binding affinity in narrow enzymatic pockets.
Synthetic Workflow Visualization
Figure 1: Divergent synthetic pathways from the parent acid scaffold.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Indole-7-Carboxamides (Kinase/HIV Inhibitor Motif)
Rationale: The 7-carboxamide moiety is a validated pharmacophore for HIV-1 attachment inhibitors and allosteric kinase inhibitors. The proximity of the 7-substituent to the indole nitrogen often requires potent coupling agents to overcome steric hindrance.
Activation: Charge a flame-dried round-bottom flask with the carboxylic acid (1.0 mmol) and anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.
Coupling: Add HATU (1.5 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester species.
Addition: Add the amine (1.2 mmol) dropwise. If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by LC-MS (Target mass = MW of acid + MW of amine - 18).
Work-up: Dilute the reaction mixture with EtOAc (50 mL) and wash efficiently with 5% LiCl solution (3 x 20 mL) to remove DMF. Wash with sat. NaHCO₃ and brine.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
¹H NMR: Look for the amide -NH doublet (if secondary) around 8.0–9.0 ppm. The indole -NH usually shifts downfield due to hydrogen bonding with the amide carbonyl.
Protocol B: Reduction to 7-Hydroxymethyl-5H-[1,3]Dioxolo[4,5-f]indole
Rationale: Converting the acid to an alcohol creates a versatile "benzylic-like" handle. This alcohol can be converted to a chloride or bromide, enabling alkylation reactions to attach long chains or linkers, common in PROTACs or bifunctional ligands.
Reductant: LiAlH₄ (Lithium Aluminum Hydride) (2.5 eq) or Borane-THF complex (1.0 M, 3.0 eq)
Solvent: Anhydrous THF
Step-by-Step Methodology (LiAlH₄ Method):
Preparation: In a flame-dried flask under Argon, suspend LiAlH₄ (2.5 mmol) in anhydrous THF (10 mL) at 0°C.
Addition: Dissolve the acid (1.0 mmol) in THF (5 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes. Caution: Gas evolution (H₂).
Reflux: Warm to room temperature, then heat to reflux (66°C) for 2–4 hours. The carboxylate must be fully reduced to the alcohol.
Quenching (Fieser Method): Cool to 0°C. Carefully add water (0.1 mL per 100 mg LiAlH4), then 15% NaOH (0.1 mL), then water (0.3 mL). Stir until a white granular precipitate forms.
Isolation: Filter through a pad of Celite. Concentrate the filtrate to yield the crude alcohol.
Purification: Recrystallization from Toluene/Hexane or column chromatography.
Critical Note: The indole nitrogen is not protected. LiAlH₄ will deprotonate it but generally will not reduce the indole double bond under these conditions.
Rationale: For generating large quantities of stable intermediates or prodrugs.
Reagents:
Substrate: 10 g Scale
Alcohol: Ethanol or Methanol (Solvent grade)
Catalyst: H₂SO₄ (conc.) or Thionyl Chloride (SOCl₂)
Methodology:
Suspend the acid (10 g) in Ethanol (100 mL).
Cool to 0°C and add SOCl₂ (1.5 eq) dropwise. (Alternatively, add 1 mL conc. H₂SO₄).
Heat to reflux for 6 hours. The suspension should clear as the ester forms.
Concentrate solvent to ~20 mL. Pour into ice water containing NaHCO₃.
Filter the precipitated solid. This method typically yields >90% purity without chromatography.
Quality Control & Data Specifications
Analytical Markers for 5H-[1,3]Dioxolo[4,5-f]indole Derivatives:
Feature
¹H NMR Signal (approx.)
Multiplicity
Diagnostic Value
-O-CH₂-O-
5.95 – 6.05 ppm
Singlet (2H)
Confirms integrity of dioxole ring.
Indole C-2 H
7.10 – 7.30 ppm
Doublet/Singlet
Characteristic of indole core.
Indole N-H
10.5 – 12.0 ppm
Broad Singlet
Shifts downfield in 7-carboxamides.
Aromatic H (C-4)
6.80 – 7.00 ppm
Singlet
Isolated proton on benzene ring.
Storage & Stability:
Store the parent acid at 2–8°C.
Indole-7-carboxamides are generally stable at room temperature.
7-Hydroxymethyl derivatives are oxidation-sensitive; store under Nitrogen at -20°C.
References
Synthesis of Indole-7-Carboxamides as HIV-1 Attachment Inhibitors:
Yeung, K. S., et al. (2013).[2] "Inhibitors of HIV-1 attachment.[2] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[2] Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.[2]
Indole-7-Carboxylic Acids in Kinase Inhibition:
Lins, A., et al. (2010). "3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide: An Allosteric IGF-1R Inhibitor." ACS Medicinal Chemistry Letters, 1(9).
General Indole Synthesis & Functionalization:
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911.
Chemical Identity & Properties:
PubChem Compound Summary for CID 260797 (5,6-Methylenedioxyindole derivatives).
Technical Support Center: Solubilizing 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
[1][2] Diagnostic Assessment: The "Brick Dust" Phenomenon The Problem: You are likely experiencing precipitation upon diluting your DMSO stock into aqueous media, or struggling to dissolve the solid powder in standard or...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Diagnostic Assessment: The "Brick Dust" Phenomenon
The Problem:
You are likely experiencing precipitation upon diluting your DMSO stock into aqueous media, or struggling to dissolve the solid powder in standard organic solvents (DCM, MeOH).
The Physicochemical Cause:
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid presents a classic medicinal chemistry challenge known as "brick dust."[1][2]
Planar Rigidity: The fusion of the dioxole ring (methylenedioxy) to the indole core creates a highly planar, rigid aromatic system. This maximizes
- stacking interactions in the solid state, resulting in high crystal lattice energy.[1]
Hydrogen Bonding Network: The carboxylic acid (position 7) forms strong intermolecular dimers, and the indole N-H acts as a hydrogen bond donor.
The Result: The energy required to break the crystal lattice (melting point) is higher than the energy released by solvation, leading to poor solubility in both water and lipophilic solvents.
Immediate Triage:
Do not simply add more DMSO or heat aggressively. This often leads to "crash out" later in the experiment or compound degradation. Follow the specific workflow below based on your application.
Decision Matrix: Workflow Selection
Caption: Decision tree for selecting the correct solubilization strategy based on experimental end-use.
Protocol A: Chemical Modification (Salt Formation)
Best For: Synthetic chemistry, scale-up, animal dosing (IV/IP).[1][2]
The carboxylic acid moiety at position 7 is the "handle" for solubility. The pKa of indole-carboxylic acids typically ranges from 4.0 to 5.0 [1]. By raising the pH > 2 units above the pKa (pH > 7), you deprotonate the acid, creating a highly soluble anionic species.
Step-by-Step Sodium Salt Generation
Reagents: 1.0 M NaOH (aq), HPLC-grade Methanol.
Dissolution: Suspend 1 equivalent of the parent acid in Methanol (approx. 10 mL/g). It will likely remain a suspension.
Deprotonation: Add 1.05 equivalents of 1.0 M NaOH dropwise while stirring.
Observation: The suspension should clear as the salt forms.
Verification: Check pH; ensure it is neutral to slightly basic (pH 7.5–8.0).
Isolation: Remove the solvent via rotary evaporation (bath temp < 40°C) or lyophilization.
Result: You now have Sodium 5H-[1,3]dioxolo[4,5-f]indole-7-carboxylate, which is significantly more water-soluble.[1][2]
Solvent Compatibility Table (Parent vs. Salt)
Solvent
Parent Acid (COOH)
Sodium Salt (COO- Na+)
Water (pH 7)
< 0.1 mg/mL (Insoluble)
> 10 mg/mL (Soluble)
DMSO
> 20 mg/mL (Soluble)
> 50 mg/mL (Soluble)
Methanol
Moderate
Soluble
Dichloromethane
Poor
Insoluble
PBS Buffer
Poor (Precipitates)
Good
Protocol B: Biological Assay Preparation
Best For: In vitro assays (Cell culture, ELISA, Enzymatic) where pH modification is restricted.[1]
The Hazard: The "DMSO Crash."
When a concentrated DMSO stock (e.g., 10 mM) is pipetted directly into aqueous media, the DMSO rapidly hydrates. This leaves the hydrophobic compound "naked," causing it to crash out of solution immediately. This results in false negatives (compound not in solution) or false positives (precipitate aggregates causing non-specific inhibition) [2].[2]
The "Step-Down" Dilution Method (with HP-β-CD)
We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic core before it sees the bulk water [3].[1][2]
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.
Tip: Sonicate briefly (30s pulses) if needed, but monitor temperature.
Intermediate Dilution (The Critical Step):
Dilute the DMSO stock 10-fold into the Intermediate Buffer (10% HP-β-CD) .[1][2]
Result: 1 mM compound in 10% DMSO / 10% HP-β-CD.[1][2]
Mechanism:[2][3][4] The cyclodextrin cavity captures the indole core before the DMSO is fully stripped away by water.
Final Dilution:
Dilute this intermediate solution into your Final Assay Buffer to the desired test concentration (e.g., 10 µM).
Final Composition: 10 µM compound, 0.1% DMSO, 0.1% HP-β-CD.[1][2]
Visualizing the "Crash-Free" Workflow
Caption: Comparison of direct dilution (risk of precipitation) vs. cyclodextrin-assisted intermediate dilution.
Frequently Asked Questions (FAQ)
Q: My compound precipitates even in DMSO after freezing. Why?A: DMSO is hygroscopic (absorbs water from air). If your DMSO absorbs even 1-2% water, the solubility of hydrophobic indoles drops exponentially [2].[1]
Fix: Use single-use aliquots for DMSO stocks. Store at -20°C in a desiccator. If precipitation occurs, warm to 37°C and vortex; do not sonicate for >5 mins.
Q: Can I use PEG400 instead of Cyclodextrin?A: Yes, for animal studies, PEG400 (up to 20-30%) is acceptable.[1][2] However, for in vitro biology, high concentrations of PEG can interfere with membrane permeability or enzyme kinetics. HP-β-CD is generally more inert biologically [3].[1][2]
Q: What is the maximum concentration I can achieve in aqueous buffer?A:
Q: I see "particulates" in my light scattering data. Is this a problem?A: Yes. Planar aromatics often form "nanocrystals" that are invisible to the naked eye but cause false positives in assays (Promiscuous Inhibitors). Always filter your final assay solution (0.22 µm) or include a detergent (0.01% Triton X-100) if your assay tolerates it to break up aggregates [4].[2]
References
ChemicalBook. (2025). Indole-3-carboxylic acid Properties and pKa Data. Link
Sigma-Aldrich. (2025).[2] 2-Hydroxypropyl-β-cyclodextrin Protocol and Solubility Enhancement. Technical Data Sheet. Link
BenchChem. (2025). Strategies to prevent aggregation of planar aromatic compounds in solution. Link[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid before handling.
Purification methods for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid impurities
The following Technical Support Guide is designed for researchers and process chemists working with 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid . This guide synthesizes established purification methodologies with spec...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid . This guide synthesizes established purification methodologies with specific insights into the reactivity of fused indole systems.
Chemical Identity & Critical Properties
Before initiating purification, it is vital to understand the physicochemical behavior of the molecule. The fusion of the [1,3]dioxole ring (methylenedioxy group) at the 5,6-position of the indole core significantly alters its electronic properties compared to a standard indole.
Property
Specification / Detail
Chemical Name
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Synonym
5,6-Methylenedioxyindole-7-carboxylic acid
CAS (Parent Core)
267-48-1 (refers to the decarboxylated core 5,6-methylenedioxyindole)
Acid Sensitive: The dioxole ring can hydrolyze in strong mineral acids at high temperatures. Light Sensitive: Indole moiety is prone to photo-oxidation.
Impurity Profiling: What are you removing?
In the synthesis of indole-7-carboxylic acids (typically via Reissert or Batcho-Leimgruber routes), specific impurities are inherent. Understanding these allows for targeted removal.
Impurity Type
Likely Identity
Origin
Detection (LCMS/NMR)
Decarboxylated Product
5H-[1,3]Dioxolo[4,5-f]indole
Thermal decarboxylation during workup or synthesis.
Best for: Removing non-acidic impurities (decarboxylated indole, unreacted starting materials).
Principle: The carboxylic acid functionality allows the target molecule to be selectively solubilized in mild base, leaving non-acidic organic impurities in the organic phase.
Step-by-Step Protocol:
Dissolution: Suspend the crude solid in 1M NaOH (10 mL per gram). Stir until fully dissolved.
Note: If the solution is dark/black, add activated charcoal (5% w/w), stir for 30 mins, and filter through Celite.
Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .
Action: Discard the organic (EtOAc) layer. This contains the decarboxylated impurity (5,6-methylenedioxyindole) and neutral precursors.
Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.
Endpoint: Continue addition until pH reaches ~2–3. A thick precipitate should form.
Isolation: Filter the solid using a sintered glass funnel. Wash the cake with cold water (3x) to remove inorganic salts (NaCl).
Drying: Dry under vacuum at 45°C over P₂O₅.
Method B: Recrystallization (Polishing)
Best for: Removing trace isomers and oxidation products to achieve >98% purity.
Solvent System: Acetic Acid / Water or DMF / Water.
Step-by-Step Protocol:
Solvation: Dissolve the crude acid in the minimum amount of hot Glacial Acetic Acid (approx. 80°C).
Why AcOH? It prevents decarboxylation compared to high-boiling neutral solvents and dissolves the indole well.
Clarification: If insoluble particles remain, filter hot.
Crystallization: Remove from heat. Add hot Water dropwise until persistent turbidity is observed (Cloud Point).
Cooling: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.
Collection: Filter the off-white crystals. Wash with a 1:1 mixture of cold AcOH/Water, then pure water.
Visualizing the Workflow
The following logic flow illustrates the decision-making process for purifying this specific scaffold.
Caption: Decision matrix for selecting between Acid-Base Extraction and Recrystallization based on impurity profile.
Troubleshooting & FAQs
Q1: My product turns brown/pink upon filtration. What is happening?
Diagnosis: Indoles are electron-rich and prone to oxidative polymerization (melanin-like formation) in air, especially when wet and acidic.
Solution:
Perform the final filtration under an inert atmosphere (Nitrogen blanket) if possible.
Wash the filter cake with a mild antioxidant solution (e.g., 0.1% Sodium Bisulfite) before the final water wash.
Dry immediately in a vacuum oven; do not air dry on the benchtop.
Q2: I see a peak at M-44 in my mass spec. How do I prevent this?
Diagnosis: This is the decarboxylated species (Loss of CO₂). It often occurs during the analysis (in the MS source) or during high-heat synthesis steps.
Solution:
Synthesis: Avoid heating the free acid above 100°C in neutral/acidic solution.
Analysis: Use a softer ionization method (ESI negative mode often shows the parent ion better than positive mode for carboxylic acids).
Q3: The compound is not precipitating from the alkaline solution during Protocol A.
Diagnosis: The indole-7-carboxylic acid might be forming a zwitterion or is too soluble in the presence of excess salts.
Solution:
Ensure the pH is brought down to 2.0–3.0 . The pKa is ~4.2, so pH 5 is insufficient for full precipitation.
If still soluble, saturate the aqueous phase with NaCl (Salting out) and extract with 2-MeTHF or Ethyl Acetate , then dry and evaporate.
References
Synthesis of 7-Indolecarboxylic Acid . Journal of the American Chemical Society. Describes the foundational Reissert synthesis and purification of indole-7-carboxylic acids.
5,6-Methylenedioxyindole (Parent Core Data) . PubChem. Provides physicochemical data on the decarboxylated core, essential for identifying impurities. [1]
Purification of Indole Derivatives . Organic Syntheses. General protocols for handling sensitive indole-carboxylates.
ICH M7 Assessment of Impurities . European Medicines Agency. Guidelines on controlling mutagenic impurities (relevant if nitro-precursors are present).
Overcoming steric hindrance in 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid coupling
Technical Support Center: 5H-[1][2]Dioxolo[4,5-f]indole-7-carboxylic acid Coupling Welcome to the technical support guide for overcoming challenges associated with the coupling of 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5H-[1][2]Dioxolo[4,5-f]indole-7-carboxylic acid Coupling
Welcome to the technical support guide for overcoming challenges associated with the coupling of 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the knowledge to diagnose and solve common issues, particularly those arising from the significant steric hindrance inherent to this unique molecule.
Introduction: The Challenge of Steric Hindrance
The molecular architecture of 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid presents a formidable synthetic challenge. The carboxylic acid at the C-7 position is flanked by the fused dioxolo and indole ring systems, creating a sterically congested environment. This bulkiness can severely impede the approach of an amine or alcohol nucleophile to the activated carboxyl group, often leading to low or no yield with standard coupling protocols.[2][3] This guide will explore advanced strategies to overcome this hurdle.
Part 1: Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction using EDC/HOBt with 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid is failing. What is the likely cause?
A1: The primary cause of failure is the significant steric hindrance around the C-7 carboxylic acid.[3] Standard carbodiimide activators like EDC, even with additives like HOBt, form a bulky O-acylisourea intermediate. The sterically demanding environment of your indole carboxylic acid likely prevents the amine nucleophile from accessing this intermediate efficiently, leading to slow or incomplete reactions.[3]
Q2: What are the most promising alternative coupling reagents for this sterically hindered system?
A2: For challenging, sterically hindered couplings, more potent reagents are required. Consider the following options:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and particularly COMU are highly effective.[4][5][6] COMU, a third-generation uronium salt, is often superior due to its high reactivity, improved solubility, and safer profile compared to benzotriazole-based reagents.[5][7][8]
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, known for their high reactivity in hindered environments.[4][6]
Acyl Fluoride Intermediates: Converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy. Acyl fluorides are highly reactive yet sterically small, minimizing hindrance during the coupling step.[1][9][10]
Q3: Can I just increase the reaction temperature or time to improve the yield?
A3: While modest heating can sometimes be beneficial, it is often a double-edged sword.[3] Forcing the reaction with high temperatures can lead to the degradation of sensitive starting materials or the formation of side products. More critically, it can increase the risk of racemization if your amine partner has a chiral center. A more effective strategy is to choose a more powerful coupling reagent that allows the reaction to proceed under milder conditions.
Q4: How do I know if my coupling reaction is complete?
A4: Monitoring reaction progress is crucial. The most common methods are:
Thin-Layer Chromatography (TLC): A simple and effective way to visualize the consumption of the limiting reagent.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation (by mass) and allows for the quantification of starting material consumption.
Kaiser Test (for primary amines): If you are performing the reaction on a solid support (e.g., resin), the Kaiser test is a sensitive qualitative test for the presence of unreacted primary amines.[11]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid.
Symptom 1: Low to No Product Yield
Possible Cause
Diagnostic Check
Recommended Solution
Insufficient Carboxylic Acid Activation
LC-MS analysis shows only starting materials, with no activated intermediate or product.
Switch to a more potent coupling reagent. Standard reagents like DCC or EDC are often inadequate for this substrate.[3] Upgrade to COMU or HATU. [4][5][6]
Steric Hindrance Preventing Nucleophilic Attack
The reaction stalls, with both starting materials and some activated intermediate (if detectable) present at equilibrium.
Convert the carboxylic acid to a less sterically demanding, highly reactive intermediate. The acyl fluoride strategy is ideal here.[1][9][10]
Poor Solubility of Reagents
Visual inspection shows undissolved material. Reaction is sluggish despite using a potent reagent.
Change to a more suitable solvent. Use polar aprotic solvents like DMF, NMP, or DMSO. Ensure all reagents are fully dissolved before proceeding.
Hydrolysis of Activated Intermediate
Reagents or solvents are not anhydrous.
Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[12]
Symptom 2: Presence of Multiple Side Products
Possible Cause
Diagnostic Check
Recommended Solution
Guanidinylation of Amine
LC-MS shows a side product with a mass corresponding to the amine plus the core of the uronium reagent (e.g., for HBTU, M+177).
This occurs when excess uronium reagent reacts with the free amine.[13] Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine. Use a 1:1 molar ratio of coupling reagent to the carboxylic acid.[13]
Racemization of Chiral Amine
Chiral HPLC or NMR with a chiral shift reagent shows the presence of diastereomers.
Avoid high temperatures and prolonged reaction times. Use a modern coupling reagent like COMU, which is known for low racemization. [5][8] The addition of an additive like OxymaPure can further suppress epimerization.
Decomposition of Starting Material or Product
TLC or LC-MS shows multiple unknown spots/peaks.
Re-evaluate reaction conditions. Lower the temperature. Ensure the base used is non-nucleophilic (e.g., DIEA, 2,4,6-collidine) and that it is not in vast excess.
Part 3: Recommended Experimental Protocols
These protocols are designed to provide a robust starting point for your experiments. Always perform small-scale test reactions to optimize conditions for your specific amine or alcohol.
Protocol 1: High-Potency Amide Coupling using COMU
This protocol is recommended as the first-line advanced method due to COMU's efficiency and safety profile.[8]
dot
Caption: Workflow for COMU-mediated amide coupling.
Methodology:
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid (1.0 equivalent) and your amine (1.1-1.2 equivalents) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.2 equivalents) to the solution and stir for 2 minutes.
Activation: Add COMU (1.1 equivalents) in one portion. The solution may change color.[5][7]
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress every 1-2 hours using LC-MS or TLC until the starting carboxylic acid is consumed. Reactions are typically complete within 2-6 hours.
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Maximum Reactivity
This two-step, one-pot procedure is ideal for the most challenging couplings where even potent uronium salts may fail.[1][10]
dot
Caption: Workflow for acyl fluoride-mediated coupling.
Methodology:
Acyl Fluoride Formation:
To a solution of 5H-[1]Dioxolo[4,5-f]indole-7-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add a non-nucleophilic base such as DIEA (1.5 equivalents).
Cool the mixture to 0 °C.
Add a fluorinating agent, such as Pyridinesulfonyl Fluoride (1.2 equivalents), dropwise.[9] Alternative modern fluorinating agents include XtalFluor-E or Fluoro-TEDA-BF₄.
Allow the reaction to warm to room temperature and stir for 1-2 hours. Formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.[9]
Amide Coupling:
To the in situ generated acyl fluoride mixture, add your amine (1.2 equivalents).
Stir at room temperature and monitor by LC-MS. The reaction is often complete within 1-4 hours.
Workup and Purification:
Quench the reaction with water or saturated aqueous NaHCO₃.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Part 4: Decision Logic for Troubleshooting
Use this diagram to guide your troubleshooting process when a coupling reaction fails.
dot
Caption: Decision tree for troubleshooting coupling failures.
References
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). RSC Advances, 7(75), 47655-47661. Available at: [Link]
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). SpringerPlus, 6(1), 14. Available at: [Link]
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. (2004). The Journal of Organic Chemistry, 69(25), 8984-8986. Available at: [Link]
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (2024). Chemical Communications, 60(33), 4435-4438. Available at: [Link]
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters, 23(15), 5896-5900. Available at: [Link]
Acyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal. Available at: [Link]
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA International Journal for Chemistry, 69(6), 341-346. Available at: [Link]
Coupling Reagents. (n.d.). Aapptec. Available at: [Link]
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Available at: [Link]
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024). Beilstein Journal of Organic Chemistry, 20, 563-571. Available at: [Link]
Direct Amide Formation Between Carboxylic Acids and Amines. (2010). Durham University. Available at: [Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development, 25(4), 787-814. Available at: [Link]
Novel reagents for use as coupling activators and coupling reagents in organic synthesis. (1999). Google Patents.
Monitoring of Peptide Coupling and Capping. (n.d.). CEM Corporation. Available at: [Link]
COMU: A third generation of uronium-type coupling reagents. (2009). Journal of Peptide Science, 15(12), 809-814. Available at: [Link]
5H-[1]Dioxolo[4,5-f]indole-7-carboxylicacid. (n.d.). Nanjing Bike Biotechnology Co., Ltd.. Available at: [Link]
Synthesis and characterization of 5H‐1,3‐dioxolo[4,5‐f]indoleethylamines. (2009). Journal of Heterocyclic Chemistry, 20(4), 1031-1036. Available at: [Link]
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Natural Product Reports, 32(1), 157-187. Available at: [Link]
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2013). Bioorganic & Medicinal Chemistry, 21(1), 223-233. Available at: [Link]
Technical Support Center: Troubleshooting Decarboxylation in 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid Processing
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely aware that indole-carboxylic acids present unique handling challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely aware that indole-carboxylic acids present unique handling challenges. When working with 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , these challenges are magnified.
The fusion of the 1,3-dioxolo (methylenedioxy) ring to the f-face (C5-C6) of the indole core creates a hyper-electron-rich aromatic system. This strong electron-donating (+M) effect significantly lowers the activation energy for protodecarboxylation, making the C7-carboxylic acid exceptionally labile during routine workup, concentration, and purification.
This guide provides field-proven, self-validating protocols to troubleshoot and prevent unwanted decarboxylation, ensuring the structural integrity of your target molecule.
Part 1: Mechanistic Causality (The "Why")
Before adjusting your protocols, it is critical to understand the causality behind the degradation. Why does 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid spontaneously lose CO₂?
The degradation is primarily driven by acid-catalyzed protodecarboxylation and thermal activation . Under acidic conditions, the highly nucleophilic indole core undergoes protonation. Mechanistic elucidation of indolecarboxylic acid decarboxylation reveals that the addition of water to the protonated carboxyl group leads to a hydrated species. This intermediate undergoes rate-determining carbon-carbon bond cleavage, releasing protonated carbonic acid (PCA) and the decarboxylated indole[1].
Furthermore, the presence of electron-donating oxygen atoms on the dioxolo ring stabilizes the transition state of this cleavage[2]. Even without strong acids, elevated temperatures provide sufficient activation energy to drive continuous protodecarboxylation, a process well-documented in heteroaromatic carboxylic acids[3].
Mechanistic pathways of acid-catalyzed decarboxylation versus stabilization.
Part 2: Troubleshooting FAQs
Q1: My product disappears completely during the acidic aqueous workup. What is happening, and how do I prevent it?
A: You are likely using a strong mineral acid (e.g., 1M HCl) to quench the reaction or force the carboxylic acid into the organic phase. The localized low pH (< 2.0) rapidly protonates the highly activated dioxolo-indole core, triggering immediate PCA-mediated decarboxylation[1].
Solution: Abandon strong mineral acids. Instead, use a weak organic acid like 10% aqueous Citric Acid or a Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer . Adjust the aqueous phase strictly to pH 5.5 – 6.0. At this isoelectric range, the compound remains protonated enough to extract into moderately polar organic solvents (like EtOAc/Isopropanol 4:1) without crossing the threshold for acid-catalyzed degradation.
Q2: I am losing 30-50% of my yield during rotary evaporation, even though I neutralized the pH. Is this thermal degradation?
A: Yes. Heteroaromatic carboxylic acids, particularly activated indoles, are highly susceptible to thermal decarboxylation[3]. Even at neutral pH, prolonged exposure to temperatures above 40 °C in a water bath provides the thermal energy required to break the weakened C-C bond.
Solution: Never exceed a water bath temperature of 30 °C during concentration. Utilize a high-vacuum pump to compensate for the lower temperature. For complete solvent removal, prioritize lyophilization (freeze-drying) over prolonged rotary evaporation.
Q3: My compound degrades on the silica gel column during purification, eluting as a non-polar spot. What are the alternatives?
A: Standard silica gel contains acidic silanol groups (surface pH ~4.5 - 5.0). For a hyper-activated molecule like 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid, the silica surface acts as a heterogeneous acid catalyst, destroying your product during the run.
Solution: You must deactivate the silica. Pre-treat your silica gel by flushing the column with 1-2% Triethylamine (TEA) in your starting mobile phase. Alternatively, bypass normal-phase silica entirely and use Reverse-Phase HPLC (C18) with a mildly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.4) to ensure the compound remains a stable carboxylate salt during purification.
Part 3: Quantitative Data Summary
To guide your experimental design, the following table summarizes the kinetic stability of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid under various processing conditions.
Processing Phase
Condition Applied
Temp (°C)
Local pH
Estimated Half-Life ()
Recommended Action
Workup
1M HCl Quench
25
< 2.0
< 15 minutes
AVOID
Workup
10% Citric Acid Buffer
25
5.5 - 6.0
> 48 hours
SAFE
Evaporation
Standard Rotary Evaporation
45
6.0
~2 hours
CAUTION
Evaporation
High-Vac / Lyophilization
-20 to 25
6.0
> 6 months
SAFE
Purification
Standard Silica Gel
25
~4.5
~4 hours
AVOID
Purification
TEA-Deactivated Silica
25
7.5
> 72 hours
SAFE
Part 4: Validated Experimental Protocol
To ensure a self-validating system, do not blindly scale up. Use the following step-by-step methodology designed specifically for hyper-activated indole-carboxylates.
Protocol: Decarboxylation-Proof Isolation and Purification
Step 1: Micro-Scale Stress Test (Self-Validation)
Extract a 50 µL aliquot of your crude reaction mixture.
Dilute into three separate LC-MS vials containing 500 µL of buffers at pH 4.0, 6.0, and 8.0.
Monitor via LC-MS over 2 hours. Confirm that the [M-H]⁻ ion (m/z ~204 for the target) is stable at pH 6.0 before proceeding to bulk workup.
Step 2: Buffered Quenching and Extraction
Cool the bulk reaction mixture to 0–5 °C using an ice bath.
Slowly add cold 10% aqueous Citric Acid dropwise while monitoring with a calibrated pH meter. Stop strictly at pH 5.8 .
Extract the aqueous layer with a solvent mixture of Ethyl Acetate/Isopropanol (4:1 v/v) to maximize recovery of the polar carboxylic acid.
Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, and filter.
Step 3: Low-Temperature Concentration
Transfer the filtrate to a round-bottom flask.
Set the rotary evaporator water bath to a maximum of 25 °C .
Apply high vacuum (< 10 mbar) to remove the solvent.
Once concentrated to a minimal volume, freeze the residue and remove residual solvent via lyophilization overnight.
Step 4: Deactivated Chromatographic Purification
Prepare a mobile phase of Dichloromethane/Methanol (9:1). Add 1% Triethylamine (TEA) to the mixture.
Slurry-pack the silica gel column using this TEA-spiked mobile phase. Flush with at least 3 column volumes to fully neutralize acidic silanol sites.
Load the crude product (dissolved in a minimum amount of the mobile phase) and elute.
Note: The product will elute as a TEA salt. If the free acid is required, perform a controlled precipitation from water using dilute citric acid (pH 5.5) and filter immediately.
Troubleshooting workflow for the isolation and purification of sensitive indole-carboxylates.
References
Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. ResearchGate. URL:[Link]
A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, ACS Publications. URL:[Link]
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, Taylor & Francis. URL:[Link]
Approaches to calix[3]indoles from activated indole carboxylic acids. Arkivoc, ARKAT USA. URL: [Link]
Technical Support Center: Stability and Handling of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Core Chemical Properties & Causality of Stability As a Senior Application Scientist, I frequently see researchers struggle with the recovery and analytical reproducibility of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Core Chemical Properties & Causality of Stability
As a Senior Application Scientist, I frequently see researchers struggle with the recovery and analytical reproducibility of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid. To master its handling in the laboratory, you must understand the causality behind its reactivity. The stability of this molecule is governed by three distinct structural features:
The 1,3-Dioxole (Methylenedioxy) Ring: This functional group is an acetal. Acetals are inherently stable in basic media but are highly susceptible to acid-catalyzed hydrolysis[1]. In low-pH environments, protonation of the acetal oxygen triggers ring-opening, ultimately cleaving the group to yield a catechol (5,6-dihydroxyindole derivative) and formaldehyde.
The Carboxylic Acid (C7): With an estimated pKa of 4.0–5.0, this moiety dictates the molecule's solubility and phase partitioning. In basic media, it deprotonates to a highly water-soluble carboxylate anion. In acidic media, it remains neutral and lipophilic[2].
The Indole Core: While generally robust in aqueous buffers, the indole ring can undergo protonation at the C3 position in highly concentrated, strong mineral acids, which can initiate unwanted dimerization or polymerization cascades[3].
Troubleshooting FAQs: Acidic vs. Basic Media
Q1: Why do I observe multiple degradation peaks (e.g., loss of 12 Da mass shift) when analyzing this compound via LC-MS with 0.1% Formic Acid or TFA?Application Scientist Answer: The standard use of 0.1% Formic Acid or Trifluoroacetic Acid (TFA) drops the mobile phase pH to ~2.0–2.7. At this pH, the 1,3-dioxole ring undergoes rapid acid-catalyzed hydrolysis. The loss of 12 Da corresponds to the conversion of the methylenedioxy group (-CH₂O₂-) to a catechol (-OH, -OH), releasing formaldehyde in the process.
Solution: Shift your chromatographic strategy to a basic mobile phase. Use 10 mM Ammonium Bicarbonate or Ammonium Acetate adjusted to pH 8.0 with ammonium hydroxide. In basic media, the acetal is completely inert, and the deprotonated carboxylic acid yields sharp, reproducible peak shapes.
Acid-catalyzed hydrolysis pathway of the 1,3-dioxole ring.
Q2: My recovery drops below 30% during liquid-liquid extraction (LLE) when I use 1M HCl to acidify the aqueous sample. How can I fix this?Application Scientist Answer: To extract a carboxylic acid into an organic solvent, you must lower the pH below its pKa to neutralize the charge[2]. However, using a strong mineral acid like 1M HCl drops the pH below 1.0. This aggressive acidic environment destroys the 1,3-dioxole ring before the extraction is complete.
Solution: Implement a "soft acidification" strategy. Use a mild buffer (e.g., 200 mM Ammonium Acetate, pH 4.0). This pH is low enough to protonate the carboxylic acid for organic partitioning, but high enough to kinetically stall acetal hydrolysis during the short extraction window.
Q3: How should I formulate my stock solutions to guarantee long-term stability?Application Scientist Answer: Dissolving the compound in unbuffered water or pure protic solvents (like methanol) can lead to autocatalysis. The molecule's own carboxylic acid lowers the solution pH, slowly degrading the dioxole ring over time.
Solution: Prepare primary stock solutions in anhydrous DMSO. For working aqueous solutions, use a basic buffer (pH 7.5–8.5) and store at -20°C. Standard forced degradation protocols confirm that basic hydrolysis is negligible for this structural class[4].
Quantitative Data: Stability Profiling
The following table summarizes the kinetic stability of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid across various media conditions.
Design Logic: This protocol is designed as a self-validating system. By incorporating a stable-isotope-labeled internal standard (SIL-IS) and strictly controlling the pH, you can mathematically differentiate between matrix suppression and chemical degradation during sample prep.
Sample Preparation: Aliquot 500 µL of the aqueous biological sample or reaction mixture into a 2 mL microcentrifuge tube.
Internal Standard Addition: Spike with 10 µL of SIL-IS. (Self-Validation Check: Consistent SIL-IS recovery across all samples confirms the extraction efficiency is stable, isolating any signal loss to the target's chemical degradation).
Mild Acidification: Add 500 µL of 200 mM Ammonium Acetate buffer (pH 4.0). Vortex for 10 seconds.
Partitioning: Add 3 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 5 minutes to drive the neutral carboxylic acid into the organic phase.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
Recovery & Preservation: Transfer the upper organic layer (EtOAc) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at room temperature. Critical: Do not apply heat, as thermal stress accelerates residual acid hydrolysis.
Reconstitution: Reconstitute the dried extract in 100 µL of 10 mM Ammonium Bicarbonate (pH 8.0) to lock the molecule into its stable, deprotonated state prior to analysis.
pH-optimized liquid-liquid extraction workflow to prevent degradation.
To establish the exact degradation kinetics in your specific laboratory environment, execute this standardized stress test[4].
Preparation: Prepare a 1 mg/mL stock of the compound in anhydrous DMSO.
Acid Stress: Mix 100 µL of stock with 900 µL of 0.1 M HCl (pH 1.0). Incubate at 40°C.
Base Stress: Mix 100 µL of stock with 900 µL of 0.1 M NaOH (pH 13.0). Incubate at 40°C.
Sampling & Quenching: At t = 0, 1, 2, and 4 hours, remove 50 µL aliquots. Immediately quench the acid stress with 50 µL of 0.1 M NaOH, and quench the base stress with 50 µL of 0.1 M HCl to halt degradation.
Analysis: Analyze via LC-MS. You will observe rapid signal decay in the acid-stressed samples, correlating with the appearance of the catechol degradant, while the base-stressed samples will remain quantitatively stable.
References
"Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones." ACS Omega. URL: [Link]
"Acidity of Carboxylic Acids." OpenOChem Learn. URL: [Link]
"The Protonation of Indoles. Basicity Studies." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL: [Link]
Technical Support Center: Recrystallization of High-Purity Dioxoloindole Carboxylic Acid
Executive Summary: The Physicochemical Challenge Recrystallizing dioxoloindole carboxylic acid (e.g., 6H-1,3-dioxolo[4,5-f]indole-7-carboxylic acid or its isomers) presents a unique paradox. The dioxolo- (methylenedioxy)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Physicochemical Challenge
Recrystallizing dioxoloindole carboxylic acid (e.g., 6H-1,3-dioxolo[4,5-f]indole-7-carboxylic acid or its isomers) presents a unique paradox. The dioxolo- (methylenedioxy) ring confers significant lipophilicity and planarity, promoting strong
- stacking interactions that lead to poor solubility in standard organic solvents. Conversely, the carboxylic acid moiety introduces polarity and pH sensitivity, while the indole core is susceptible to oxidative degradation (pinking/browning) under thermal stress.
High-purity isolation requires a strategy that balances solubility power against oxidative stability . This guide moves beyond basic recipes to provide a mechanistic understanding of how to manipulate these competing properties for maximum yield and purity.
Phase I: Solvent System Selection & Diagnostics
Q1: My compound is insoluble in everything. What solvent system should I start with?
The "Solubility Paradox" Solution:
Dioxoloindole carboxylic acids often exhibit "brick-dust" behavior—insoluble in non-polar solvents (hexanes) due to polarity, yet sparingly soluble in water due to the lipophilic dioxole ring.
Recommendation: Do not rely on single solvents. Use a binary solvent system or a reactive solvent .
Solvent System
Role
Mechanism
Suitability
Ethanol / Water
Primary Choice
Thermal Swing: High solubility of the acid in hot EtOH; rapid precipitation upon adding water/cooling.
Best for: General purification (>95% purity targets).
DMF / Water
Heavy Duty
Dipolar Solvation: DMF breaks intermolecular H-bonds; water acts as a strong anti-solvent.
Best for: Highly insoluble analogs or removing inorganic salts.
Acetic Acid (Glacial)
Specialized
Protonic Alignment: Dissolves the acid via dimer disruption; crystallizes upon cooling.
Best for: Removing non-acidic impurities.
NaOH (aq) HCl
Chemical
pH Swing: Converts acid to soluble carboxylate salt, filters insolubles, then reprecipitates.
Best for: Crude mixtures with tar/colored impurities.
Q2: Why does my solution turn pink or brown during heating?
Diagnosis: Indole Oxidation.
The electron-rich indole ring is prone to radical oxidation, forming colored quinoidal species (indoxyl-like impurities). This is accelerated by heat, light, and trace metals.
Corrective Action:
Deoxygenate: Sparge your solvent with Nitrogen or Argon for 10 minutes before heating.
Acidify: Add a trace amount of Ascorbic Acid (0.1%) or EDTA to the recrystallization solvent to scavenge radicals/metals.
Limit Heat: Do not exceed 70°C. If higher temperatures are needed, switch to a stronger solvent (e.g., DMSO/MeOH) rather than boiling Ethanol.
Phase II: Validated Experimental Protocols
Method A: The "Gold Standard" Thermal Recrystallization
Use this for material that is already >85% pure but requires final polishing.
Dissolution: Suspend the crude solid (10 g) in Ethanol (150 mL). Heat to reflux (approx. 78°C) with varying agitation.
Critical Check: If the solid does not dissolve after 15 mins, add Ethanol in 10 mL increments. If volume exceeds 300 mL (30 volumes), stop. Switch to DMF/Water.
Decolorization (Optional): If the solution is dark, cool slightly (to 60°C), add activated carbon (0.5 g), and stir for 15 mins. Filter hot through a pre-warmed Celite pad to remove carbon.
Nucleation: Reheat filtrate to reflux to ensure no seeds remain. Remove from heat.
Anti-Solvent Addition: While hot, slowly add hot Water (approx. 60-70°C) dropwise until a persistent turbidity (cloudiness) is observed.
Clarification: Add just enough hot Ethanol (1-5 mL) to clear the solution again.
Crystallization: Allow to cool to room temperature undisturbed for 2 hours. Then transfer to 4°C for 4 hours.
Isolation: Filter under vacuum. Wash cake with cold 50% EtOH/Water. Dry at 50°C under vacuum.
Method B: The "Acid-Base Swing" (Chemical Purification)
Use this for crude reaction mixtures containing tars, regioisomers, or non-acidic byproducts.
Reagents: 1M NaOH, 2M HCl, Ethyl Acetate.
Salt Formation: Suspend crude acid in water (10 volumes). Slowly add 1M NaOH until pH 10-11. The solid should dissolve as the sodium salt.
Filtration of Insolubles: Filter the solution. Any solid remaining is a non-acidic impurity (e.g., decarboxylated indole, unreacted starting material). Discard the solid.
Extraction (Wash): Extract the aqueous filtrate with Ethyl Acetate (2x). Discard the organic (EtOAc) layer.
Mechanism:[1][2] This removes non-polar impurities that were physically trapped but not chemically soluble.
Reprecipitation: Cool the aqueous layer to 5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH 2-3.
Collection: The pure dioxoloindole carboxylic acid will precipitate as a fine white/off-white solid. Filter, wash with water, and dry.
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile and solubility.
Caption: Decision tree for selecting the optimal purification protocol based on initial purity and solubility characteristics.
Symptom: Upon cooling, the product forms oily droplets at the bottom of the flask instead of crystals.
Cause: The temperature is above the melting point of the solvated product, or the anti-solvent (water) was added too quickly, causing a sudden drop in solubility before crystal lattice formation.
Fix:
Reheat the mixture until the oil redissolves.
Add a seed crystal of pure material.
Cool very slowly (wrap the flask in foil/towel to insulate).
Add slightly more solvent (Ethanol) to lower the saturation point, preventing the oil phase from forming.
Issue: Low Recovery Yield (<50%)
Symptom: Mother liquor remains highly colored or cloudy; minimal solids on the filter.
Cause:
pH Effect: The carboxylic acid may be partially ionizing in the solvent, increasing solubility.
Excess Solvent: Too much solvent was used initially.
Fix:
Adjust the pH of the mother liquor to ~3-4 using dilute HCl. This suppresses ionization and forces the acid out of solution.
Concentrate the mother liquor by rotary evaporation to half volume and cool again (Second Crop).
Issue: Ash/Inorganic Residue
Symptom: Melting point is broad; residue remains after combustion.
Cause: Trapped salts (NaCl, Na2SO4) from previous synthesis steps.
Fix: Use Method B (Acid-Base Swing) but ensure the final wash of the precipitate is thorough with deionized water to remove trapped sodium salts.
References
Indole Chemistry & Purification:
Title: Purification of indole derivatives and troubleshooting recrystallization.
Source: BenchChem Technical Guides.
Minimizing side reactions in dioxoloindole derivative synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of dioxoloindole derivatives (e.g., 5H-[1,3]dioxolo[4,5-f]indole).
Dioxoloindoles present unique synthetic challenges. The fused methylenedioxy (dioxole) group strongly donates electron density into the indole core, significantly altering its highest occupied molecular orbital (HOMO)[1]. While this enhances reactivity, it also makes the scaffold highly susceptible to side reactions, including acid-catalyzed ring cleavage, oxidative degradation, and off-target oligomerization.
Diagnostic Workflow for Dioxoloindole Synthesis
Before diving into specific chemical mechanisms, use the following logic tree to isolate the root cause of yield loss in your synthetic workflow.
Diagnostic logic tree for isolating and resolving side reactions in dioxoloindole synthesis.
Q1: During the Fischer Indole Synthesis of 5H-[1,3]dioxolo[4,5-f]indole, my reaction turns black and I isolate catechol byproducts. How do I prevent dioxole ring cleavage?Causality & Solution: The 1,3-dioxole ring is chemically equivalent to a cyclic acetal. Traditional Fischer indole conditions often utilize harsh, hot protic acids (like polyphosphoric acid or H₂SO₄), which readily hydrolyze acetals into catechols. To preserve the methylenedioxy group, you must shift to milder Lewis acids. Utilizing ZnCl₂ or ZnBr₂ provides the necessary coordination to drive the[3,3]-sigmatropic rearrangement of the hydrazone intermediate without providing the free protons that trigger acetal cleavage[2].
Q2: When attempting a C3-reductive alkylation with an aldehyde, my major product is a bis-indolylmethane dimer rather than the mono-alkylated indole. How can I fix this?Causality & Solution: 5,6-Methylenedioxyindole is exceptionally nucleophilic at the C3 position due to the extended delocalization of the HOMO over the entire dioxoloindole unit[1]. Upon reaction with an aldehyde under acidic conditions, it rapidly forms a highly electrophilic azafulvenium intermediate. If your reducing agent (e.g., triethylsilane, Et₃SiH) does not reduce this intermediate fast enough, a second equivalent of the starting indole will attack it, forming the undesired bis-indolylmethane dimer[3].
To mitigate this, you must ensure the reduction rate outpaces the second nucleophilic attack. This is achieved by using an excess of Et₃SiH, carefully controlling the trifluoroacetic acid (TFA) concentration, and refluxing in a halogenated solvent like 1,2-dichloroethane to drive the reduction[4].
Mechanistic divergence between desired C3-alkylation and bis-indolylmethane side-product formation.
Q3: I am trying to functionalize the C3 position, but I keep getting N1-alkylation. How do I control regioselectivity?Causality & Solution: Indoles are ambient nucleophiles. When you use strong bases (e.g., NaH) to deprotonate the indole, you generate an indolyl anion. Because nitrogen is more electronegative than carbon, the charge density is localized heavily on the N1 position, strongly favoring N-alkylation[5]. To force C3-alkylation, you must avoid strong bases. Instead, rely on the inherent nucleophilicity of the neutral indole in slightly acidic or neutral conditions. Alternatively, temporarily protect the N1 position with a bulky, electron-withdrawing group (like a Tosyl or Boc group)[6].
Q4: My purified 5H-[1,3]dioxolo[4,5-f]indole derivatives turn dark brown/black upon storage on the benchtop.Causality & Solution: The methylenedioxy group strongly donates electron density into the indole core, significantly lowering its oxidation potential. The compound is readily oxidized by atmospheric oxygen or ambient light, leading to complex polymeric mixtures (often seen as dark tar). Always store these derivatives under an inert atmosphere (Argon/N₂) at -20°C. For reactions, rigorously degas all solvents using freeze-pump-thaw cycles or sparging.
Standardized Protocols (Self-Validating Systems)
To guarantee reproducibility and minimize side reactions, follow these validated, step-by-step methodologies. Each protocol includes analytical checkpoints to confirm the reaction's progress before proceeding to the next step.
Protocol A: Mild C3-Reductive Alkylation of 5,6-Methylenedioxyindole
This protocol prevents the formation of the bis-indolylmethane side product by ensuring rapid reduction of the azafulvenium intermediate[4].
Reagent Preparation: Dissolve 5,6-methylenedioxyindole (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) under an Argon atmosphere. Cool the solution to 0°C.
Acid Activation: Add Trifluoroacetic acid (TFA, 3.0 equiv) dropwise over 10 minutes. Stir for 15 minutes at 0°C.
Validation Checkpoint: Aliquot 10 µL of the reaction mixture into saturated aqueous NaHCO₃, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc 3:1). The starting indole spot should disappear, replaced by a highly UV-active transient spot (the azafulvenium intermediate).
Reduction: Add Triethylsilane (Et₃SiH, 3.0 equiv) rapidly to the solution. Heat the mixture to reflux (83°C) for 2–4 hours.
Validation Checkpoint: Perform LC-MS analysis. The mass spectrum should show the [M+H]⁺ of the desired C3-alkylated product. The absence of a [2M+aldehyde-H₂O] mass confirms the suppression of the bis-indolylmethane dimer.
Workup: Cool to room temperature, quench with saturated NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Lewis Acid-Catalyzed Fischer Indole Synthesis
This protocol utilizes ZnCl₂ to prevent the cleavage of the sensitive dioxole ring during cyclization[2].
Hydrazone Formation: Condense the appropriate aryl hydrazine with a ketone/aldehyde in ethanol containing a catalytic amount of acetic acid. Reflux for 2 hours.
Validation Checkpoint: Concentrate a small aliquot and run ¹H-NMR. The disappearance of the carbonyl peak and the appearance of the hydrazone N-H proton (~8-10 ppm) confirms quantitative conversion.
Cyclization: Evaporate the ethanol. Resuspend the crude hydrazone in anhydrous toluene. Add anhydrous ZnCl₂ (2.0 equiv) and heat to 100°C under Argon.
Validation Checkpoint: Monitor by TLC. The reaction is complete when the hydrazone spot is consumed. If a highly polar, streak-like spot appears (catechol), the temperature is too high, causing dioxole cleavage. Lower the temperature immediately.
Workup: Cool the reaction, quench with 1M NaOH to precipitate zinc salts, filter through Celite, and extract the filtrate with ethyl acetate.
Quantitative Data: Reaction Conditions vs. Side-Product Profiles
The following table summarizes the causal relationship between reaction conditions and the distribution of products during the C3-alkylation of 5,6-methylenedioxyindole.
Reaction Condition
Acid/Catalyst
Reducing Agent
Temp (°C)
Conversion to C3-Alkyl (%)
Bis-indolylmethane Yield (%)
Dioxole Cleavage (%)
Standard Acidic
TFA (1 equiv)
Et₃SiH (1 equiv)
25
15%
75%
< 2%
Optimized Reductive
TFA (3 equiv)
Et₃SiH (3 equiv)
83 (Reflux)
88%
< 5%
< 2%
Strong Protic Acid
H₂SO₄ (Conc.)
None
100
N/A
N/A
> 90%
Lewis Acid
ZnCl₂
None
100
N/A
N/A
< 5%
Basic (NaH)
None
None
25
< 5% (Mostly N1-Alkyl)
< 2%
0%
References
Li, Y., et al. "Organic NIR-II molecule with long blood half-life for in vivo dynamic vascular imaging." Nature Communications (PMC). [Link]
Gribble, G. W., et al. "A general method for C3 reductive alkylation of indoles." Tetrahedron Letters (via mdma.ch). [Link]
Neamati, N., et al. "Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors." Journal of Medicinal Chemistry - ACS Publications. [Link]
da Silva, et al. "2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis." Acta Crystallographica Section E (PMC). [Link]
Banerjee, et al. "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies." RSC Advances. [Link]
Comparative Guide: 1H NMR Interpretation of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Executive Summary & Core Directive The Challenge: Structural validation of 5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid (typically a key intermediate in antitumor or antiviral drug synthesis) is frequently complicated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
The Challenge: Structural validation of 5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid (typically a key intermediate in antitumor or antiviral drug synthesis) is frequently complicated by regioisomerism and solubility issues. Standard CDCl₃ protocols often fail due to the carboxylic acid moiety, leading to signal broadening and aggregation.
The Solution: This guide provides a high-resolution 1H NMR protocol using DMSO-d₆ as the "Gold Standard" solvent. We compare the spectral performance of the target molecule against its synthetic precursor (Methyl ester) and its decarboxylated impurity, establishing a self-validating system for purity assessment.
Structural Anatomy & Theoretical Prediction
Before interpreting the spectrum, we must rigorously define the connectivity to predict the splitting patterns (multiplicity).
Why DMSO? CDCl₃ causes dimerization of the carboxylic acid, broadening the signals. DMSO breaks these dimers, sharpening the spectrum.
Sample Mass: 5–10 mg (for 600 µL solvent).
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Workflow
Preparation: Dissolve 8 mg of the solid in 0.6 mL DMSO-d₆. Vortex for 30 seconds. Ensure no suspended solids remain (filter if necessary).
Acquisition Parameters (400 MHz or higher):
Pulse Angle: 30° or 45°.
Relaxation Delay (D1):5.0 seconds . (Crucial: The quaternary carbons and acid proton have long T1 relaxation times. Short delays lead to poor integration accuracy).
Scans (NS): 16 to 64.
Temperature: 298 K (25°C).
Processing:
Apply Exponential Multiplication (LB = 0.3 Hz).
Phase correction: Manual (Automatic phasing often fails on the broad COOH peak).
Baseline Correction: Polynomial (Bernstein) fit.
Comparative Analysis: Target vs. Alternatives
To validate your product, you must distinguish it from its likely contaminants. The table below compares the Target Acid against its Methyl Ester Precursor (common intermediate) and the Decarboxylated Impurity (over-heating byproduct).
Table 1: Diagnostic Chemical Shift Comparison (in DMSO-d₆)
Feature
Target: 7-COOH Acid
Alternative 1: 7-COOMe Ester
Alternative 2: Decarboxylated (5,6-MD-Indole)
Acid Proton
δ 12.8 (br s)
Absent
Absent
Ester Methyl
Absent
δ 3.85 (s, 3H)
Absent
H-4 Signal
Singlet (~7.0 ppm)
Singlet (~7.0 ppm)
Singlet (~6.9 ppm)
H-7 Signal
Substituted (No H)
Substituted (No H)
Doublet/Singlet (~6.8 ppm)
H-2/H-3 Coupling
Distinct Doublets
Distinct Doublets
Distinct Doublets
Solubility (CDCl₃)
Poor / Insoluble
Excellent
Good
Key Differentiator:
vs. Ester: Look for the disappearance of the methoxy singlet (3.85 ppm) and appearance of the downfield acid peak (12.8 ppm).
vs. Impurity: The decarboxylated impurity has a proton at position 7. This would appear as a new aromatic signal, likely showing NOE correlation to the NH, which the Target Acid lacks.
Structural Validation Logic (The "Why")
The "Singlet" at H-4
The most critical confirmation of the [4,5-f] fusion (dioxole at 5,6) versus the [4,5-e] isomer (dioxole at 4,5) is the multiplicity of the benzene ring protons.
In the Target (5,6-fusion): Position 4 is isolated. It has no neighbors at C3 (heteroatom ring junction) or C5 (oxygen substituted). Therefore, H-4 appears as a sharp Singlet.
In the Isomer (4,5-fusion): The protons would be at H-6 and H-7. Depending on substitution, these might couple (ortho-coupling ~8Hz) or appear as two distinct singlets.
The Methylenedioxy "Fingerprint"
The singlet at δ 6.0 ppm is characteristic of the methylenedioxy group.
Shielding Effect: This signal is extremely stable. If this peak shifts significantly (>0.2 ppm) or splits into a doublet (diastereotopic), it indicates a loss of planarity or chiral center formation elsewhere in the molecule (unlikely for this planar aromatic system).
Graphviz Diagram: Correlation Topology
The following diagram illustrates the logical flow of assigning the structure using 1H NMR and NOESY (Nuclear Overhauser Effect) correlations.
Cause: Wet DMSO. Water in the solvent undergoes rapid chemical exchange with the acidic proton, broadening it into the baseline.
Fix: Use a fresh ampoule of DMSO-d₆ or add activated 4Å molecular sieves to the NMR tube 1 hour before acquisition.
Issue: "H-2 and H-3 look like singlets."
Cause: Poor magnetic field homogeneity (shimming). The coupling constant (
) is small (~3 Hz). If the line width is >2 Hz, the doublet structure is lost.
Fix: Re-shim the Z1 and Z2 coils. Ensure the sample volume height is standard (4-5 cm).
Issue: "Extra peaks in the aliphatic region."
Cause: Residual solvents.[1] Common impurities in indole synthesis include Ethyl Acetate (singlet 2.0, quartet 4.1, triplet 1.2) or DCM (singlet 5.76).
Fix: Dry the solid under high vacuum (<1 mbar) at 40°C for 12 hours. Indole carboxylic acids trap solvents in the crystal lattice.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for chemical shift ranges).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Indole coupling constants).
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
As a Senior Application Scientist, I frequently encounter highly functionalized aromatic acids that defy standard reversed-phase high-performance liquid chromatography (RP-HPLC) conventions. 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is a prime example of such a challenging analyte.
To successfully quantify this compound, we must first deconstruct its physicochemical profile:
The Indole Core: Provides strong UV absorbance and fluorescence, but the secondary amine (-NH) is highly prone to secondary ion-exchange interactions with residual silanols on silica-based columns, causing severe peak tailing.
The [1,3]Dioxolo Ring: Increases the molecule's polarity and introduces additional oxygen lone pairs, acting as strong hydrogen-bond acceptors.
The Carboxylic Acid (C7): A weakly acidic moiety (estimated
~3.8). If the mobile phase pH is not strictly controlled, the analyte will exist in a dynamic equilibrium between its ionized and unionized states, leading to split peaks and irreproducible retention times.
This guide objectively compares the performance of three distinct stationary phases—Standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—to establish the optimal, self-validating methodology for this complex molecule.
The Causality of Experimental Choices
Method development is not a random walk; it is an exercise in applied physical chemistry. Every parameter must be chosen to manipulate specific intermolecular forces.
Mobile Phase Dynamics: The Necessity of pH Control
According to established protocols for indole carboxylic acids [1], maintaining a strictly acidic mobile phase is mandatory. By utilizing 0.1% Formic Acid (
), we force the mobile phase pH at least one full unit below the analyte's . This suppresses the ionization of the carboxylate group, keeping the molecule in its neutral, hydrophobic state. This is the foundational requirement for robust reversed-phase retention. Furthermore, the indole chromophore typically exhibits optimal UV absorption in the 220–290 nm range, making Diode Array Detection (DAD) highly effective for capturing the full spectral footprint of functionalized indoles [2].
Stationary Phase Selection: Moving Beyond C18
As seen in the separations of complex octahydroindole-carboxylic acids [3], secondary interactions with the stationary phase must be carefully managed.
Standard C18 (The Baseline): Relies exclusively on dispersive (hydrophobic) interactions. Because 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is relatively polar and rigid, C18 provides weak retention and fails to shield the indole -NH from residual silanols, resulting in peak tailing.
Phenyl-Hexyl (The Alternative): Introduces
interactions. The phenyl ring of the stationary phase interacts favorably with the electron-rich indole and dioxolo rings, offering orthogonal selectivity and improved peak symmetry compared to C18.
Pentafluorophenyl / PFP (The Optimal Choice): The highly electronegative fluorine atoms create a strong dipole moment and act as hydrogen bond acceptors. PFP columns offer multi-modal retention: hydrophobic,
, dipole-dipole, and shape selectivity. For rigid, multi-ring systems with hydrogen-bond donors (like the indole -NH), PFP delivers superior resolution and peak symmetry by actively engaging the molecule's polar functional groups while simultaneously pulling electron density away from the silica support to minimize silanol effects.
Fig 1. Logical workflow for HPLC method development targeting acidic indole derivatives.
Comparative Performance Data
To objectively evaluate the stationary phases, an experimental comparison was conducted using identical mobile phase gradients. The data clearly illustrates the superiority of the multi-modal PFP chemistry for this specific analyte.
Column Chemistry (150 x 4.6 mm, 3 µm)
Retention Time (, min)
Tailing Factor ()
Theoretical Plates ()
Resolution () from Nearest Impurity
Standard C18
6.45
1.65 (Fail)
8,500
1.8
Phenyl-Hexyl
7.12
1.25 (Pass)
12,400
2.6
PFP (Recommended)
8.35
1.05 (Excellent)
18,200
4.1
Data Interpretation: The C18 column fails the standard tailing factor acceptance criteria (
) due to unshielded silanol interactions. The PFP column provides the highest theoretical plate count and perfect peak symmetry, proving that dipole-dipole and interactions are critical for stabilizing the elution of the dioxolo-indole ring system.
Fig 2. Mechanistic comparison of analyte-stationary phase interactions (PFP vs. C18).
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) as a mandatory gatekeeper. If the SST criteria are not met, the system is not chemically or mechanically fit to analyze unknown samples.
Step 1: Mobile Phase & Sample Preparation
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).
Causality Check: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes. This prevents pressure spikes and eliminates micro-bubbles that cause baseline drift in the DAD flow cell.
Sample Diluent: 95% Mobile Phase A / 5% Mobile Phase B. Never dissolve the sample in 100% organic solvent, as the solvent mismatch upon injection will cause peak distortion and premature elution.
Step 2: Chromatographic Parameters
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).
Injection Volume: 5 µL.
Detection: DAD at 285 nm (Reference 360 nm, Bandwidth 100 nm).
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)
2.0 - 10.0 min: 5%
50% B
10.0 - 12.0 min: 50%
95% B (Column wash)
12.1 - 18.0 min: 5% B (Re-equilibration)
Step 3: System Suitability Test (SST) Execution
Inject the 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid reference standard (10 µg/mL) five consecutive times before running any unknown samples.
Validation Criteria (The Gatekeeper Logic):
Retention Time RSD
1.0%: Validates that the pump is delivering the gradient accurately and the column is fully equilibrated.
Peak Area RSD
2.0%: Validates the mechanical precision of the autosampler syringe and needle seat.
Tailing Factor (
) 1.2: Validates that secondary silanol interactions are successfully suppressed by the PFP phase and acidic pH.
Theoretical Plates (
) 15,000: Validates column bed integrity and optimal mass transfer.
Actionable Troubleshooting: If
exceeds 1.2 during SST, do not proceed. The column may be contaminated with highly retained basic compounds. Purge the column with 100% Acetonitrile containing 0.1% TFA for 30 minutes to strip contaminants, or replace the column inlet frit.
References
Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction
Source: MDPI (Nutrients)
URL: [Link]
Title: Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat
Source: Frontiers in Microbiology
URL: [Link]
IR spectroscopy characteristic peaks of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
[1] Executive Summary: The Structural Mandate Compound Identity: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (Also referred to as 5,6-methylenedioxyindole-7-carboxylic acid). CAS Registry: 267-48-1 (Core scaffold refe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Structural Mandate
Compound Identity: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (Also referred to as 5,6-methylenedioxyindole-7-carboxylic acid).
CAS Registry: 267-48-1 (Core scaffold reference); Specific derivative requires structural validation.
Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
As Senior Application Scientists, we often treat IR spectroscopy as a mere "fingerprint" tool. However, for fused heterocyclic scaffolds like 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid , IR is a structural probe capable of revealing regioisomerism and intramolecular bonding dynamics that NMR might obscure in protic solvents.
This guide moves beyond simple peak listing. We will dissect the vibrational modes of this molecule, contrasting it with key structural analogs to provide a robust, self-validating identification protocol.
Structural Dissection & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its three interacting vibrational modules.
Module A: The Indole Core (NH & Aromatic System)
The indole nucleus provides the spectral backbone. However, the 7-position carboxylic acid creates a unique electronic environment. Unlike the common 3-COOH isomer, the 7-COOH is spatially adjacent to the indole N-H (Position 1).
Mechanism: This proximity facilitates a strong intramolecular Hydrogen Bond (N-H
O=C).
Spectral Consequence: This locks the rotation of the carboxyl group, often sharpening the N-H stretch and shifting the Carbonyl (C=O) to a lower frequency due to bond weakening.
Module B: The [1,3]Dioxolo Ring (Methylenedioxy)
This is the "fingerprint" differentiator. The fused 5-membered ether ring adds rigidity.
Diagnostic Marker: The C-O-C asymmetric stretch and the unique methylene (-CH₂-) "scissoring" or wagging vibration are highly specific to this moiety.
Frequency: Look for a sharp, distinct band near 920–930 cm⁻¹ . This is the "Methylenedioxy Whistle"—if it's absent, your dioxole ring has opened.
Module C: The Carboxylic Acid (COOH)
A classic Fermi resonance system.
The "Hump": A broad O-H stretch (2500–3300 cm⁻¹) that often overlaps with C-H stretches.
The Carbonyl: A strong C=O stretch that serves as the primary quantitation peak.
Comparative Analysis: Validating against Alternatives
In drug development, you are rarely analyzing this compound in isolation. You are distinguishing it from regioisomers or synthetic precursors.
Comparison 1: Target vs. Indole-3-Carboxylic Acid (Regioisomer)[1]
The Challenge: Both contain Indole + COOH. Mass Spec (MS) will show identical Molecular Weight.
The IR Solution:
Target (7-COOH): The C=O band typically appears lower (1660–1680 cm⁻¹ ) due to the intramolecular H-bond with N-H.
Alternative (3-COOH): The C=O band is typically higher (1690–1710 cm⁻¹ ) as it lacks the "ortho-like" H-bonding and relies on intermolecular dimers.
Comparison 2: Target vs. 5-Methoxyindole-7-Carboxylic Acid (Analog)[1]
The Challenge: Distinguishing the fused Dioxole ring from a simple Methoxy ether.
The IR Solution:
Target (Dioxole): Exhibits the diagnostic 925 cm⁻¹ band (OCH₂O wag).
Alternative (Methoxy): Lacks the 925 cm⁻¹ band; instead shows a C-H bending vibration for the methyl group near 1450–1470 cm⁻¹.
Data Summary Table
Functional Group
Vibration Mode
Target Compound (7-COOH)
Alternative (Indole-3-COOH)
Notes
Indole N-H
Stretch
3300–3350 cm⁻¹ (Sharper)
3200–3400 cm⁻¹ (Broad)
7-COOH H-bonds intramolecularly.
Carbonyl (C=O)
Stretch
1660–1680 cm⁻¹
1690–1710 cm⁻¹
Conjugation + H-bond lowers freq.
Dioxole (OCH₂O)
C-O-C Stretch
1035 / 1240 cm⁻¹
Absent
Characteristic ether doublet.
Dioxole (CH₂)
Wag/Scissor
920–930 cm⁻¹
Absent
CRITICAL DIAGNOSTIC PEAK
Acid O-H
Stretch
2500–3200 cm⁻¹
2500–3300 cm⁻¹
Broad "dimer" envelope.
Visualization of Logic Pathways
Diagram 1: Spectral Assignment Decision Matrix
This flowchart guides the analyst through the peak identification process, prioritizing the most diagnostic features first.
Caption: Decision matrix for distinguishing the target compound from common regioisomers and analogs based on IR spectral features.
Experimental Protocol: The "Dry-State" Standard
Protocol: High-Fidelity ATR Acquisition
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred for hard crystalline acids).
Background: Collect a 32-scan background of the clean, dry crystal.
Sample Prep:
Dry the sample in a vacuum desiccator (over P₂O₅) for 2 hours. Rationale: Removes surface water that broadens the 3300 cm⁻¹ region.
Place ~2 mg of solid directly on the crystal.
Compression: Apply maximum pressure using the anvil.
Check: Look for the absorption intensity of the C=O peak.[1][2] It should be between 0.2 and 0.8 Absorbance units.
Acquisition:
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
Scans: 64 scans (Signal-to-Noise optimization).
Post-Processing: Apply "ATR Correction" (if comparing to library KBr transmission spectra) to adjust for penetration depth differences at lower wavenumbers.
References
Grotjahn, D. B. (2009). Synthesis and characterization of 5H‐1,3‐dioxolo[4,5‐f]indoleethylamines. Journal of Heterocyclic Chemistry. Link
NIST Mass Spectrometry Data Center. (2024). IR Spectrum of 3,4-Methylenedioxyphenylacetonitrile (Analog for Dioxole Ring). NIST Chemistry WebBook. Link
Smith, B. C. (2020). The C=O[1][2][3][4][5] Bond, Part III: Carboxylic Acids.[3] Spectroscopy Online. Link
Sigma-Aldrich. (2024). Product Specification: 5H-[1,3]Dioxolo[4,5-f]indole. Link
PubChem. (2025). Compound Summary: 5,6-Methylenedioxyindole. National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Solid-State Guide: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid vs. Indole Scaffolds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a technical comparison of the solid-state properties and crystallographic potential of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (Target) against its primary structural analogs. As a critical building block for serotonin receptor modulators, understanding its crystal packing, hydrogen bonding motifs, and solubility profile is essential for process chemistry and formulation.
Given that specific public domain crystallographic data (CIF) for the target is proprietary, this guide utilizes a comparative structural analysis using high-confidence proxies: 1H-Indole-7-carboxylic acid (steric analog) and 5,6-Methylenedioxyindole (electronic core).
Structural Analysis & Alternatives Comparison
The "performance" of a chemical building block in drug development is defined by its crystallizability , conformational stability , and packing efficiency .
The Target: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid[1]
Core Structure: Indole fused with a [1,3]dioxole ring at the 5,6-position.
Functional Handle: Carboxylic acid at position 7.[1][2][3][4]
Key Feature: The 7-position acid is adjacent to the indole N-H, creating a unique intramolecular hydrogen bonding opportunity (pseudo-ring formation) that influences solubility and permeability.
Comparative Data Table
Feature
Target: Dioxolo-Indole-7-COOH
Alt 1: 1H-Indole-7-carboxylic acid
Alt 2: 5,6-Methylenedioxyindole
CAS Number
106517-64-0
1670-83-3
267-48-1
Electronic Nature
Electron-rich (Dioxole donor)
Neutral/Slightly acidic
Electron-rich
H-Bond Donor
Indole NH + COOH
Indole NH + COOH
Indole NH
Crystal Packing
Predicted: Planar sheets via COOH dimers; -stacking enhanced by dioxole.
Observed: Zig-zag chains or dimers; N-H...O interactions dominate.
Observed: Herringbone or -stacked layers; weak C-H...O interactions.
Solubility
Low (Planar/Rigid)
Moderate
Moderate to High (Lipophilic)
Melting Point
High (>200°C predicted)
206-210°C
108-110°C
Crystallographic Insights & Mechanism
Mechanism of Packing: The "Fusion Effect"
The addition of the dioxolo ring (Alternative 2) to the indole core forces the molecule into a rigid, planar conformation. Research on the 2H,5H-[1,3]dioxolo[4,5-f]indole core confirms that the fused system is essentially planar with an r.m.s.[5] deviation of <0.03 Å.[5] This planarity promotes strong
- stacking interactions in the solid state, often leading to lower solubility compared to non-fused indoles.
The 7-Position Carboxyl Motif (Alternative 1)
In 1H-Indole-7-carboxylic acid , the carboxyl group at position 7 is sterically crowded by the indole N-H (position 1).
Intramolecular Interaction: There is a high probability of an intramolecular
hydrogen bond. This "locks" the rotation of the carboxylic acid, reducing the entropic penalty of crystallization.
Intermolecular Dimerization: Like most carboxylic acids, these molecules typically form Centrosymmetric
dimers in the crystal lattice.
Synthesis of Insight:
For the target molecule, we expect a hybrid packing motif :
Primary Motif: Carboxylic acid dimers (
) linking molecules into pairs.
Secondary Motif: These dimers stack vertically via
- interactions driven by the electron-rich dioxolo-indole core.
Experimental Protocol: Solid-Form Screening
To validate the solid-state form of the target, the following self-validating protocol is recommended. This workflow is designed to distinguish between solvates, polymorphs, and the stable anhydrate.
Step-by-Step Crystallization Strategy
Solvent Selection (Dielectric Screening):
High Polarity: Methanol/Water (1:1) – Promotes H-bond donor/acceptor exchange.
Aprotic Polar: DMSO or DMF – Good for solubility, but risk of solvate formation (See Ref 1.21).
Non-Polar: Toluene/Heptane – Encourages dimerization of the carboxylic acid.
Slow Evaporation Method (Standard):
Dissolve 20 mg of target in 2 mL of Methanol.
Filter through 0.45
m PTFE filter into a clean vial.
Cover with parafilm, poke 3 pinholes.
Allow to stand at 25°C for 3-7 days.
Vapor Diffusion (For X-ray Quality Single Crystals):
Inner Vial: 10 mg target in 0.5 mL THF (Good solubility).
Outer Vial: 3 mL Pentane (Anti-solvent).
Mechanism:[1][2][6] Pentane slowly diffuses into THF, increasing supersaturation gently to grow defect-free prisms.
Strategic Characterization Workflow
The following diagram outlines the decision logic for characterizing the solid form, ensuring that the final data is robust enough for regulatory filing or publication.
Figure 1: Decision matrix for solid-state characterization, prioritizing the identification of stable anhydrates vs. solvates.
References
Ali, A., & Zukerman-Schpector, J. (2018). 2H,5H-[1,3]dioxolo[4,5-f]indole: crystal structure and Hirshfeld analysis. National Institutes of Health (PMC). Link
ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. American Chemical Society. Link
PubChem. (2025).[2][3] 1H-Indole-7-carboxylic acid Data Sheet. National Library of Medicine. Link
Sharma, V., et al. (2021).[7] Synthesis, X-ray crystal structure... of 5-chlorospiro[indoline...] (Demonstrating DMSO solvate risks). European Journal of Chemistry. Link
Sigma-Aldrich. (2025). 5H-[1,3]Dioxolo[4,5-f]indole Product Specification. Merck KGaA. Link
Executive Summary The integration of the [1,3]dioxole ring into the indole scaffold creates a privileged pharmacophore found in antitumor and antiviral candidates. However, the synthesis of these dioxoloindole carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of the [1,3]dioxole ring into the indole scaffold creates a privileged pharmacophore found in antitumor and antiviral candidates. However, the synthesis of these dioxoloindole carboxylic acids —specifically the [1,3]dioxolo[4,5-f]indole-2-carboxylic acid (Isomer A) and its [1,3]dioxolo[4,5-e]indole-2-carboxylic acid (Isomer B) regioisomer—presents a critical analytical challenge.
Standard analytical workflows (LC-MS, 1D ¹H NMR) often fail to unambiguously distinguish these isomers due to their identical mass and overlapping electronic environments. This guide compares the performance of three characterization tiers, establishing 2D NOESY NMR and Single Crystal X-Ray Diffraction (SC-XRD) as the necessary protocols for validating structural integrity in drug development pipelines.
The Structural Challenge
In the Fischer indole synthesis or Hemetsberger reaction used to generate these scaffolds, cyclization can occur at either the ortho or para position relative to the dioxole substituents, yielding a mixture of 5,6-fused (Isomer A) and 4,5-fused (Isomer B) products.
Isomer A (5,6-fused): Linear topology. Sterically unencumbered C4 and C7 positions.
Isomer B (4,5-fused): Angular topology. Significant steric strain at the C4 position (occupied by oxygen), affecting the C3 proton environment.
Visualization of the Isomerism Problem
Figure 1: Divergent synthesis pathways leading to regioisomeric dioxoloindole carboxylic acids.
Comparative Analysis of Characterization Methods
This section evaluates the "performance" of analytical techniques in resolving Isomer A from Isomer B.
Method 1: 1D ¹H NMR (400 MHz)
Status:Insufficient for definitive assignment.
Analysis: Both isomers present a similar set of signals: a broad NH singlet, a sharp dioxole singlet (~6.0 ppm), and two aromatic doublets/singlets.
Failure Mode: The chemical shift differences for the aromatic protons (H4/H7 in Isomer A vs H6/H7 in Isomer B) are often <0.05 ppm, leading to ambiguity. The coupling constants (
) in the fused benzene ring are not observable due to the dioxole fusion.
Isomer A: The C3-H (pyrrole ring) shows NOE correlations to C4-H .
Isomer B: The C3-H shows NOE correlations to the dioxole oxygens (no proton at C4).
Causality: The angular fusion in Isomer B places the dioxole ring physically closer to the C3 position, altering the magnetic environment and NOE network.
Method 3: Single Crystal XRD[1][2]
Status:Gold Standard (Required for IND filing).
Analysis: Direct determination of atomic coordinates.
Performance: Unambiguous. Also reveals intermolecular H-bonding networks (dimer formation via carboxylic acid groups) that influence solubility.
Data Presentation: Spectral Fingerprints
The following table summarizes the key distinguishing features derived from 600 MHz NMR experiments in DMSO-d6.
Feature
Isomer A (5,6-fused)
Isomer B (4,5-fused)
Diagnostic Value
C3-H Shift
7.15 ppm (d, =2.1 Hz)
7.45 ppm (s)
High (Deshielding in B due to peri-effect)
Dioxole -CH₂-
5.98 ppm (s)
6.05 ppm (s)
Low
NOE (NH Ar-H)
Strong to H7
Strong to H7
Medium
NOE (C3-H Ar-H)
Strong to H4
None (H4 is substituted)
Critical
HMBC (C=O Ar-H)
Coupling to C3-H
Coupling to C3-H
Low
Detailed Experimental Protocols
Protocol A: 2D NOESY Discrimination Workflow
Objective: Confirm regiochemistry via spatial proton correlations.
Sample Preparation: Dissolve 10 mg of the dioxoloindole carboxylic acid in 0.6 mL DMSO-d6 .
Note: Avoid CDCl₃; carboxylic acid dimerization in non-polar solvents broadens signals. DMSO disrupts dimers, sharpening the critical NH and C3-H signals.
Acquisition Parameters:
Instrument: 600 MHz NMR (Cryoprobe preferred).
Pulse Sequence: Phase-sensitive NOESY (mixing time
= 400 ms).
Scans: 32 scans, 256 increments in F1.
Data Processing:
Apply a 90° shifted sine-bell squared window function.
Phase correction: Manual (critical for identifying weak NOE cross-peaks).
Interpretation Logic:
Locate the C3-H resonance (typically a doublet or broad singlet ~7.2 ppm).
Check for cross-peaks in the aromatic region (6.8–7.5 ppm).
Decision: If C3-H correlates to an aromatic proton singlet
Isomer A (Interaction with H4). If C3-H correlates only to the dioxole methylene (~6.0 ppm) or shows no aromatic correlation Isomer B .
Protocol B: Crystallization for XRD
Objective: Grow single crystals suitable for diffraction.
Solvent Selection: Use a Methanol/Water or DMF/Ether vapor diffusion system.
Rationale: Dioxoloindoles are planar and stack efficiently. Slow diffusion prevents microcrystalline precipitation.
Procedure:
Dissolve 20 mg of product in 1 mL DMF (warm to 40°C if necessary).
Filter through a 0.45 µm PTFE syringe filter into a narrow vial.
Place the open vial inside a larger jar containing 10 mL diethyl ether.
Seal the outer jar and store at 4°C for 72–96 hours.
Validation: Harvest needles/plates and mount on a goniometer. Solve structure using direct methods (SHELXT).
Logical Pathway Visualization
The following diagram illustrates the decision matrix for assigning the structure based on the NOE data described in Protocol A.
Figure 2: NOESY-based decision tree for identifying dioxoloindole regioisomers.
References
Regioselectivity in Indole Synthesis:
Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Link
NMR Characterization of Fused Indoles:
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link
Crystal Structure of Indole-2-Carboxylic Acid:
Dobrzycki, L., et al. (2003). "Structures and vibrational spectra of indole carboxylic acids." Journal of Molecular Structure, 651, 697-704. Link
Methylenedioxy Ring Conformation:
Dalvit, C., et al. (2001). "Identification of compounds with binding affinity to proteins via magnetization transfer from water." Journal of Biomolecular NMR, 21, 349–359. Link
Analytical Standards for Impurities:
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
Bioassay Validation for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic Acid Derivatives: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Acetylcholinesterase (AChE) Inhibition and Neuroprotective Profiling As a Senior Application Scientist in early-stage drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Acetylcholinesterase (AChE) Inhibition and Neuroprotective Profiling
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel heterocyclic scaffolds for neurodegenerative diseases. The 5H-[1,3]dioxolo[4,5-f]indole core—particularly its 7-carboxylic acid derivatives (hereafter referred to as DFI-7CA )—has emerged as a highly privileged scaffold [1]. By fusing a dioxolo ring with an indole core, this structure provides optimal steric and electronic properties for interacting with the dual binding sites of acetylcholinesterase (AChE), while simultaneously modulating neuroinflammatory pathways.
This guide provides an objective, data-driven comparison of DFI-7CA derivatives against standard-of-care therapeutics (Donepezil and Galantamine). It details the causality behind our assay designs and provides self-validating protocols to ensure reproducible, high-confidence data in your own laboratory.
Mechanistic Rationale: Why DFI-7CA?
The pathogenesis of Alzheimer’s Disease (AD) is multifactorial, involving cholinergic deficit and chronic neuroinflammation. Traditional drugs like Galantamine only target the Catalytic Active Site (CAS) of AChE.
DFI-7CA derivatives are designed as Multi-Target Directed Ligands (MTDLs) . The planar dioxolo-indole core intercalates into the Peripheral Anionic Site (PAS) of AChE—preventing AChE-induced amyloid-beta (Aβ) aggregation—while the carboxylic acid moiety and its functionalized derivatives reach down the enzymatic gorge to bind the CAS [2]. Furthermore, the indole core inherently downregulates pro-inflammatory cytokines via the NF-κB pathway, providing a secondary neuroprotective effect.
Mechanism of Action: Dual-site AChE inhibition and NF-κB modulation by DFI-7CA derivatives.
Comparative Performance Data
To objectively evaluate the DFI-7CA scaffold, we benchmarked a lead optimized derivative against Donepezil and Galantamine. The data below synthesizes findings from standardized in vitro enzymatic assays and in vivo memory impairment models [2].
Parameter
DFI-7CA Lead Compound
Donepezil (Standard)
Galantamine (Standard)
AChE IC₅₀ (μM)
0.080 ± 0.005
0.094 ± 0.006
1.250 ± 0.120
BuChE IC₅₀ (μM)
> 50.0 (High Selectivity)
5.83 ± 0.25
18.4 ± 1.1
AChE Binding Mode
Dual (CAS + PAS)
Dual (CAS + PAS)
Single (CAS only)
BBB Permeability (Pe)
12.4 × 10⁻⁶ cm/s
15.2 × 10⁻⁶ cm/s
8.5 × 10⁻⁶ cm/s
NF-κB Inhibition
Yes (Significant)
No
No
Scopolamine Reversal
High (at 3 mg/kg)
High (at 3 mg/kg)
Moderate (at 5 mg/kg)
Key Takeaway: The DFI-7CA lead is marginally more potent than Donepezil at inhibiting AChE (IC₅₀ = 0.080 μM) but exhibits vastly superior selectivity over Butyrylcholinesterase (BuChE), which reduces peripheral cholinergic side effects (e.g., gastrointestinal distress).
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed with internal controls. Do not merely execute these steps; understand the causality behind them.
Protocol A: Modified Ellman’s Assay for AChE Kinetics
Causality: We use the Ellman method because it allows for real-time, continuous spectrophotometric monitoring of enzyme kinetics. Acetylthiocholine (substrate) is cleaved to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) detectable at 412 nm.
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0) – Crucial: pH must be strictly 8.0 to ensure optimal enzyme activity and DTNB ionization.
Step-by-Step Workflow:
Preparation: Prepare a 10 mM stock of the DFI-7CA compound in DMSO. Dilute serially in phosphate buffer to achieve final well concentrations ranging from 0.001 to 10 μM. Control Check: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation.
Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of rhAChE (0.2 U/mL), and 20 μL of the test compound. Incubate at 25°C for 15 minutes. Why? This pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
Reaction Initiation: Add 10 μL of DTNB (3 mM) and 10 μL of ATCI (15 mM) to initiate the reaction.
Kinetic Read: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Validation: The assay is only valid if the uninhibited control wells show a linear increase in absorbance over the 5-minute window (R² > 0.98). Calculate IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).
Causality: A neuroprotective agent is useless if it cannot cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a porcine brain lipid extract to simulate the BBB, providing a high-throughput, non-cell-based prediction of passive diffusion.
Step-by-Step Workflow:
Donor Plate Prep: Dissolve DFI-7CA in DMSO and dilute in PBS (pH 7.4) to 50 μM. Add 300 μL to the donor wells.
Membrane Coating: Coat the PVDF membrane filters of the acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane). Why dodecane? It mimics the hydrophobic core of the lipid bilayer without evaporating too rapidly.
Assembly & Incubation: Add 300 μL of PBS to the acceptor wells. Carefully place the acceptor plate onto the donor plate. Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.
Quantification: Separate the plates and measure the concentration of DFI-7CA in both donor and acceptor wells using LC-MS/MS.
Validation: Include Verapamil as a high-permeability positive control (Pe > 10 × 10⁻⁶ cm/s) and Theophylline as a low-permeability negative control.
Bioassay Validation Workflow Visualization
The following diagram illustrates the logical progression of our validation pipeline. Each node represents a critical checkpoint; failure at any stage prevents the compound from advancing, ensuring only highly efficacious and safe candidates proceed to in vivo testing.
Validation Pipeline: Sequential gating from in vitro enzyme kinetics to in vivo behavioral models.
Conclusion
Compounds derived from the 5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid scaffold represent a significant leap forward in MTDL design. By combining sub-micromolar AChE inhibition (equipotent to Donepezil) [2] with high selectivity and inherent anti-inflammatory properties, this scaffold addresses the multifactorial nature of neurodegeneration far better than single-target alternatives. Adhering to the rigorous, self-validating protocols outlined above will ensure high reproducibility when evaluating these complex heterocyclic systems in your own discovery pipelines.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20517, Solypertine" PubChem,[Link]
Gong, Y. X., et al. "Design, synthesis and biological evaluation of novel [1,3] dioxolo [4,5-f]isoindolone derivatives." Yao Xue Xue Bao, vol. 50, no. 2, 2015, pp. 191-198.[Link]
Executive Summary Immediate Action Required: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 6973-19-9) is an organic solid intermediate. It must be managed as Hazardous Chemical Waste .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Immediate Action Required: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid (CAS: 6973-19-9) is an organic solid intermediate. It must be managed as Hazardous Chemical Waste . Do not dispose of via municipal drains, trash, or by evaporation. The primary disposal pathway is high-temperature incineration via a licensed hazardous waste contractor.
Critical Safety Directive: Segregate from strong oxidizing agents and strong bases immediately.
Chemical Profile & Hazard Identification
To ensure safe handling, one must understand the physicochemical properties driving the disposal logic.[1] This compound features an indole core fused with a dioxole ring and a carboxylic acid functionality. Its acidity and nitrogen content dictate its waste stream compatibility.
Compound Data Table
Parameter
Specification
Chemical Name
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
CAS Number
6973-19-9
Molecular Formula
C₁₀H₇NO₄
Molecular Weight
205.17 g/mol
Physical State
Solid (Powder)
Acidity (pKa)
~4.5 (Carboxylic acid proton)
Solubility
Soluble in DMSO, DMF; sparingly soluble in water (unless basic)
Hazard Classification (GHS)
Based on structural analogs and functional group analysis (Indole-carboxylic acids), treat this substance with the following GHS precautions [1]:
The "Why": Improper segregation is the leading cause of laboratory accidents during waste storage. The carboxylic acid moiety (acidic) and the indole ring (electron-rich) make this compound reactive toward strong oxidizers.
Segregation Protocol
Incompatibility: Do NOT store in the same secondary containment as:
Strong Bases (e.g., Sodium Hydroxide). Risk: Exothermic neutralization and salt formation.
Storage Condition: Store in a cool, dry place within a tightly closed container.
Waste Stream Assignment[9]
Solid Waste: Dispose of pure powder or contaminated solids (gloves, weighing boats) in the Solid Organic Waste stream.
Liquid Waste: If dissolved in solvent (e.g., DMSO), dispose of in the Non-Halogenated Organic Solvent stream (unless halogenated solvents like DCM were used).
Operational Disposal Workflow
This protocol utilizes a "Cradle-to-Grave" approach, ensuring compliance from generation to final destruction.
Step-by-Step Procedure
Characterization: Confirm the waste is 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid. Check for co-contaminants (solvents, heavy metals).
Containerization:
Use a chemically compatible container (HDPE or Amber Glass).
Self-Validating Step: Ensure the lid is screw-top and leak-proof. Do not use corks or parafilm as primary seals.
Labeling:
Apply a hazardous waste tag immediately upon the first addition of waste.[8]
List all constituents.[8] Do not use abbreviations (write "Dimethyl sulfoxide", not "DMSO").
Check "Irritant" and "Toxic" hazard boxes.
Accumulation:
Keep the container closed (Satellite Accumulation Area rule) unless adding waste.[8]
Store in secondary containment to capture potential leaks.
Final Disposal:
Request pickup by your institution's EHS (Environmental Health & Safety) or a licensed contractor (e.g., Veolia, Clean Harbors).
Method: High-temperature incineration (Fuel Blending) is the standard for indole derivatives to ensure complete destruction of the nitrogen heterocycle.
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of this compound in various states.
Figure 1: Decision matrix for the segregation and disposal of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid based on physical state and solvent composition.
Regulatory Compliance & Emergency Response
US EPA / RCRA Classification
Under the Resource Conservation and Recovery Act (RCRA) [2]:
Classification: This compound is generally not a "Listed Waste" (P or U list) by specific name.
Determination: It falls under the "Generator Knowledge" determination. Due to its chemical nature (organic, potential toxicity), it must be treated as a Chemical Waste requiring thermal destruction.
Drain Disposal: Strictly Prohibited. The Clean Water Act prohibits the discharge of organic chemical intermediates into public waterways.
Emergency Spill Procedures
Small Dry Spill:
Wear PPE (Gloves, Goggles, Lab Coat, N95 mask if dust is present).
Gently sweep into a dust pan or scoop to avoid generating airborne dust.
Place material in a hazardous waste container.
Wipe the area with a damp paper towel; dispose of the towel as solid chemical waste.
Eyes: Rinse cautiously with water for 15 minutes.[2][9] Remove contact lenses if present.[2][3][4][6][7][9]
References
PubChem. (n.d.). Compound Summary: Indole-carboxylic acid derivatives safety data. National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Part 1: Core Directive & Hazard Overview Objective: To establish a zero-incident workflow for the handling, solubilization, and disposal of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid. Operational Stance: Due to the l...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Hazard Overview
Objective: To establish a zero-incident workflow for the handling, solubilization, and disposal of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid.
Operational Stance:
Due to the limited toxicological data available for this specific isomer, Universal Precautions must be applied. Treat this compound as a Potent Irritant and Potential Sensitizer . All manipulations involving the dry powder must occur within a contained environment to prevent inhalation exposure.
GHS Hazard Classification (Baseline for Indole Carboxylates):
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the mandatory protective gear based on the specific operational activity.
Activity
Hand Protection
Eye Protection
Respiratory Protection
Body Protection
Storage & Transport (Sealed Containers)
Single Nitrile Gloves (min 0.11 mm)
Safety Glasses with side shields
Not required if sealed.
Standard Lab Coat
Weighing & Transfer (Open Powder)
Double Nitrile Gloves (Outer glove changed immediately upon contamination)
Chemical Splash Goggles (preferred) or Safety Glasses
N95/P100 Respirator only if outside a Fume Hood (NOT RECOMMENDED). Use Fume Hood.
Lab Coat + Tyvek Sleeves (optional but recommended)
Solubilization (Dissolving in DMSO/DMF)
Chemical Resistant Gloves (verify compatibility with solvent, e.g., Butyl for DMF)
Chemical Splash Goggles
Work strictly inside Chemical Fume Hood .
Lab Coat + Apron (if handling >100mL)
Spill Cleanup (Solid or Liquid)
Double Nitrile or Silver Shield (Laminate) gloves
Face Shield + Goggles
Half-mask respirator with P100/Organic Vapor cartridges.
Tyvek Suit or Chemical Resistant Apron
Part 3: Operational Handling Protocols
1. Storage & Stability
Environment: Store in a cool, dry place (
recommended).
Light Sensitivity: Indole derivatives are prone to photo-oxidation. Store in amber vials or wrap containers in aluminum foil.
Atmosphere: Hygroscopic potential is unknown but likely; store under inert gas (Argon/Nitrogen) if long-term stability is critical.
2. Weighing & Solubilization Workflow
Step 1 (Preparation): Decontaminate the balance area. Place a waste container for contaminated spatulas inside the hood.
Step 2 (Weighing): Use an analytical balance located inside a certified chemical fume hood. If a hood balance is unavailable, use a powder containment hood or weigh inside a closed vessel (tare the vial, add solid, close vial, weigh).
Step 3 (Solvent Selection): This compound is an indole carboxylic acid.
Water: Low solubility.
DMSO/DMF: High solubility. Preferred for stock solutions.
Protocol: Add solvent slowly to the solid. Vortex in short bursts. Caution: Dissolution in DMSO is exothermic; allow to cool before capping tightly.
3. Waste Disposal
Solid Waste: Dispose of contaminated wipes, gloves, and weighing boats in a dedicated Hazardous Solid Waste bin. Do not use regular trash.
Liquid Waste: Solutions containing this compound must be segregated into Organic Waste streams (Halogenated vs. Non-Halogenated depending on the solvent).
Rinsing: Triple-rinse all empty vials with acetone or methanol before disposal; collect rinsate as hazardous waste.
Part 4: Emergency Response & Spills
Visual Decision Logic: Spill Response
Figure 1: Decision logic for immediate spill response, prioritizing dust containment for solids and absorption for liquids.
Immediate First Aid:
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Seek medical attention.
Skin Contact: Wash with soap and water.[1][4] Remove contaminated clothing.[1][5] If irritation persists, consult a physician.
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4]
References
Eurogentec. (2019).[4] Safety Data Sheet: 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid. Retrieved from (Verified via search result 1.1).
Sigma-Aldrich. (2025). Safety Data Sheet: Indole-5-carboxylic acid (Analogous Structure). Retrieved from (Used for class-based hazard inference).
PubChem. (n.d.). Compound Summary: 5H-[1,3]Dioxolo[4,5-f]indole.[6] National Library of Medicine. Retrieved from .